Tropisetron
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for chemotherapy-induced nausea and vomiting and nausea and has 2 investigational indications.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044137 | |
| Record name | Tropisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-68-4 | |
| Record name | Tropisetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tropisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tropisetron's Potential as a Neuroprotective Agent: A Technical Guide
Executive Summary:
Tropisetron, a well-established 5-HT3 receptor antagonist used clinically as an antiemetic, is emerging as a multi-functional drug with significant neuroprotective potential.[1][2][3] Preclinical evidence demonstrates its efficacy in various models of neurological disorders, including Alzheimer's disease, glutamate-induced excitotoxicity, neuroinflammation, and epilepsy.[4][5][6] The primary mechanism underpinning its neuroprotective effects is the partial agonism of the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers a cascade of anti-inflammatory and cell survival signaling pathways.[3][7] this compound also modulates amyloid precursor protein (APP) processing, reduces oxidative stress, and attenuates apoptosis.[2][8] This technical guide provides an in-depth overview of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Neuroprotection
This compound's neuroprotective profile is attributed to its engagement with multiple molecular targets and pathways.
Primary Target: α7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism
The most significant mechanism is this compound's action as a partial agonist at the α7nAChR.[3][9] This receptor is a key component of the "cholinergic anti-inflammatory pathway," and its activation is known to suppress neuroinflammation, a common factor in many neurodegenerative diseases.[6][7][10] Activation of α7nAChR by this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][11] This anti-inflammatory effect is crucial for its therapeutic potential in conditions like neuropathic pain and epilepsy.[6][11]
Modulation of Amyloid Precursor Protein (APP) Processing
In the context of Alzheimer's disease, this compound has a unique multi-target profile. It not only acts as an α7nAChR agonist but also binds directly to the ectodomain of the amyloid precursor protein (APP).[1][2][5] This interaction favorably shifts APP processing, increasing the production of the neuroprotective soluble APPα (sAPPα) fragment while reducing the generation of neurotoxic amyloid-β (Aβ) peptides.[2][12] This dual action makes it a compelling candidate for modifying the course of Alzheimer's disease.[1]
Attenuation of Oxidative Stress and Apoptosis
This compound demonstrates significant antioxidant properties. Studies show it can reverse oxidative damage and mitochondrial dysfunction in the brain.[8][13] It alleviates the depletion of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[13] Furthermore, this compound has been shown to suppress apoptosis by modulating the expression of key regulatory genes, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2.[8] This effect may be linked to the activation of the SIRT1 signaling pathway.[8]
Mitigation of Glutamate-Induced Excitotoxicity
This compound effectively protects neurons from glutamate-induced excitotoxicity, a major contributor to cell death in various neurodegenerative conditions.[3][4] This protection is mediated by α7nAChR activation.[4] One of the downstream effects is the significant decrease in the phosphorylation of p38 MAPK, a kinase involved in stress and apoptotic signaling.[4][7] Additionally, this compound promotes the internalization of NMDA receptor subunits, reducing the neuron's sensitivity to excessive glutamate stimulation.[4]
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several critical intracellular signaling cascades.
Preclinical Evidence and Quantitative Data
The neuroprotective effects of this compound have been quantified across several preclinical models.
Table 1: Neuroprotective Efficacy of this compound in Glutamate-Induced Excitotoxicity
| Parameter | Model System | Treatment | Result | Citation |
| Cell Survival | Cultured pig retinal ganglion cells (RGCs) | 500 μM Glutamate | 62% decrease in survival vs. control | [4] |
| 100 nM this compound + Glutamate | Survival increased to 105% vs. control | [4] | ||
| p38 MAPK Levels | Cultured pig RGCs | Glutamate-induced excitotoxicity | 15 ng/ml (average) | [4] |
| This compound + Glutamate | Decreased to 6 ng/ml (average) | [4] | ||
| Mechanism | Cultured pig RGCs | 10 nM MLA (α7nAChR antagonist) | Abolished this compound's protective effects | [4] |
Table 2: Effects of this compound in Alzheimer's Disease (AD) Models
| Parameter | Model System | Treatment | Result | Citation |
| sAPPα/Aβ Ratio | J20 (PDAPP) mice | 0.5 mg/kg/day this compound | Significantly improved ratio | [1][2] |
| Memory | J20 (PDAPP) mice | 0.5 mg/kg/day this compound | Improved spatial and working memory | [1][2] |
| Comparative Efficacy | J20 (PDAPP) mice | This compound vs. Memantine/Donepezil | This compound induced greater improvements in memory and sAPPα/Aβ ratio | [1][2] |
| Brain Penetration | Adult mice | 10 mg/kg subcutaneous injection | High brain levels at 1 hour; brain/plasma ratio of ~2.5 at Cmax | [2] |
Table 3: Anti-inflammatory and Anti-oxidative Effects of this compound
| Parameter | Model System | Treatment | Result | Citation |
| Pro-inflammatory Cytokines | Spared nerve injury (SNI) rats | This compound (intrathecal) | Decreased spinal levels of IL-6, IL-1β, and TNF-α | [7] |
| LPS-stimulated mouse cerebral cortex | This compound | Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α | [14] | |
| Signaling Pathways | SNI rats | This compound (intrathecal) | Down-regulated phosphorylation of p38MAPK and CREB | [7][11] |
| Oxidative Stress | D-galactose-induced aging mouse brain | 1, 3, and 5 mg/kg this compound | Reversed oxidative damage and mitochondrial dysfunction | [8] |
| Acetaminophen-induced hepatotoxicity mice | 1 and 3 mg/kg this compound | Alleviated GSH and SOD depletion | [13] |
Table 4: Conflicting Evidence in Ischemic Stroke Models
| Parameter | Model System | Treatment | Result | Citation |
| Neurological Deficit | Rat pMCAO* model | 10 mg/kg this compound | Significant increase in neurological deficits | [15][16] |
| Mortality Rate | Rat pMCAO* model | 10 mg/kg this compound | Increased from 8.3% (vehicle) to 55.5% | [17] |
| Infarct Volume | Rat pMCAO* model | 5 and 10 mg/kg this compound | Failed to reduce cerebral infarction | [15][16] |
| *pMCAO: permanent Middle Cerebral Artery Occlusion |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings.
In Vitro: Retinal Ganglion Cell (RGC) Excitotoxicity Assay
-
Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death.
-
Cell Isolation and Culture:
-
Experimental Groups:
-
Control: Untreated RGCs.
-
Excitotoxicity: RGCs treated with 500 μM glutamate to induce cell death.[4]
-
Neuroprotection: RGCs pre-treated with 100 nM this compound prior to the addition of 500 μM glutamate.[4]
-
Antagonist Control: RGCs pre-treated with an α7nAChR antagonist (e.g., 10 nM Methyllycaconitine, MLA) before this compound and glutamate application.[4]
-
-
Endpoint Analysis:
-
Cell Viability: Quantify surviving cells in each group using methods like Trypan Blue exclusion or a live/dead cell staining assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Biochemical Analysis: Collect cell lysates for ELISA or Western blot to measure levels of signaling proteins like phosphorylated p38 MAPK.[3][4]
-
In Vivo: Alzheimer's Disease J20 Mouse Model
-
Objective: To evaluate this compound's effect on cognitive function and APP processing in a transgenic mouse model of AD.
-
Animal Model: J20 mice, which express a mutant form of human APP (hAPPSwe/Ind).[2]
-
Treatment Protocol:
-
Administer this compound at a dose of 0.5 mg/kg/day. This can be delivered via oral gavage or subcutaneous injection.[1][2]
-
Treatment can be initiated at a pre-plaque phase (e.g., 5-6 months of age) or a late plaque phase (e.g., 14 months).[2]
-
Include vehicle-treated J20 mice and wild-type littermates as controls.
-
-
Behavioral Testing:
-
Assess spatial memory using the Morris Water Maze test.
-
Assess working memory using tests like the Y-maze or radial arm maze.
-
-
Post-mortem Analysis:
-
Harvest brain tissue following the treatment period.
-
Prepare brain homogenates for analysis.
-
Quantify levels of sAPPα and Aβ1-42 using specific ELISA kits to determine the sAPPα/Aβ ratio.[2]
-
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, primarily through its potent activation of the α7nAChR and its unique ability to modulate APP processing. Its established safety profile in humans for other indications accelerates its potential for repurposing in neurological disorders.[1][12] The robust preclinical data in models of excitotoxicity, Alzheimer's disease, and neuroinflammation strongly support further investigation.
However, the detrimental effects observed in a permanent ischemic stroke model highlight a critical need for caution and further research to understand the context-dependent actions of this compound.[15][16] Future research should focus on:
-
Elucidating the precise downstream signaling of the this compound-APP interaction.
-
Investigating the discrepancy in outcomes observed in ischemic stroke models, which may depend on the nature of the insult (e.g., permanent vs. transient ischemia).
-
Conducting well-designed clinical trials in patient populations with mild cognitive impairment, Alzheimer's disease, and chronic neuroinflammatory conditions.
The multi-target nature of this compound, addressing both amyloid pathology and neuroinflammation, positions it as a promising candidate for developing effective therapies for complex neurodegenerative diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound as a Neuroprotective Agent Against Glutamate-Induced Excit" by Michael M. Swartz [scholarworks.wmich.edu]
- 4. This compound as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its targets in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Protects Against Acetaminophen-Induced Liver Injury via Suppressing Hepatic Oxidative Stress and Modulating the Activation of JNK/ERK MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detrimental effects of this compound on permanent ischemic stroke in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detrimental effects of this compound on permanent ischemic stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In-Vivo Rodent Studies with Tropisetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tropisetron dosage and administration for in-vivo rodent studies. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in various disease models.
Introduction
This compound is a versatile pharmacological agent, primarily known as a selective 5-HT3 receptor antagonist, which is clinically used for the management of chemotherapy-induced nausea and vomiting.[1] Beyond this indication, a growing body of preclinical research has highlighted its role as a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[2][3] This dual activity has expanded its potential therapeutic applications to include cognitive enhancement, neuroprotection, anti-inflammatory effects, and anti-epileptic properties.[4][5][6] These notes provide detailed dosage and administration protocols derived from various in-vivo rodent studies to aid in the design of future preclinical experiments.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize the quantitative data from various studies, categorized by the therapeutic application of this compound.
Table 1: this compound for Cognitive Enhancement
| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |
| Sprague-Dawley Rats (Young) | 0.1 - 10 mg/kg | Not specified | Single dose | Improved novel object recognition performance | [2][3] |
| Fischer Rats (Aged) | 0.1 - 10 mg/kg | Not specified | Single dose | Improved novel object recognition performance | [2][3] |
| J20 (PDAPP, huAPPSwe/Ind) Mice | 0.5 mg/kg/day | Oral or Subcutaneous | Daily | Improved spatial and working memory | [5][7] |
| DBA/2 Mice | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Improved deficient inhibitory auditory processing | [1] |
Table 2: this compound for Anti-inflammatory and Neuroprotective Effects
| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |
| Rats | 2 mg/kg | Intraperitoneal (i.p.) or Intrarectal (i.r.) | Single dose | Reduced colonic inflammation | [8] |
| Rats | 1, 3, 10, 30, 100, 300 µg | Intrathecal | Single dose | Attenuated neuropathic pain and neuroinflammation | [4] |
| Male Mice | 1, 3, 5 mg/kg | Intraperitoneal (i.p.) | Daily for 6 weeks | Attenuated brain aging by reducing oxidative stress and inflammation | [9] |
Table 3: this compound for Anti-Epileptic Effects
| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |
| Pilocarpine-induced Epileptic Rats | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily for 3 weeks | Reduced spontaneous recurrent seizures and improved cognitive function | [6][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Cognitive Enhancement in a Novel Object Recognition Task
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Sprague-Dawley or Fischer rats
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys)
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (0.1, 1.0, and 10 mg/kg).
-
Animal Handling and Acclimation: House rats individually and handle them for 5 minutes daily for 3 days prior to the experiment to reduce stress. Acclimate the rats to the empty open field arena for 10 minutes on the day before the test.
-
Administration: Administer the prepared this compound solution or saline (vehicle control) via the desired route (e.g., intraperitoneal injection) 30 minutes before the training session.
-
Training Session (Familiarization Phase): Place two identical objects in the open field arena. Allow the rat to explore the objects freely for 5 minutes.
-
Inter-trial Interval: Return the rat to its home cage for a specified period (e.g., 1 hour).
-
Testing Session (Choice Phase): Replace one of the familiar objects with a novel object. Place the rat back into the arena and allow it to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object (novel and familiar). Calculate the discrimination index as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.
Protocol 2: Attenuation of Neuropathic Pain
Objective: To evaluate the analgesic effect of this compound in a model of neuropathic pain.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Adult male Sprague-Dawley rats
-
Surgical instruments for spared nerve injury (SNI) model
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Surgical Model of Neuropathic Pain (Spared Nerve Injury): Anesthetize the rats. Expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Post-operative Recovery: Allow the animals to recover for 14 days to establish chronic neuropathic pain.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to achieve the desired doses (1, 3, 10, 30, 100, and 300 µg).
-
Intrathecal Administration: On day 14 post-surgery, administer the prepared this compound solution or saline (vehicle control) via intrathecal injection.
-
Behavioral Testing:
-
Mechanical Allodynia (Paw Withdrawal Threshold - PWT): Measure the paw withdrawal threshold using von Frey filaments at baseline and 1 hour after drug administration.
-
Thermal Hyperalgesia (Paw Withdrawal Latency - PWL): Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus at baseline and 1 hour after drug administration.
-
-
Data Analysis: Compare the PWT and PWL between the this compound-treated and vehicle-treated groups. An increase in PWT and PWL indicates an analgesic effect.[4]
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for Cognitive Enhancement Study
Caption: Experimental workflow for a novel object recognition task.
Logical Relationship of this compound's Dual Action
Caption: Logical relationship of this compound's dual receptor action.
References
- 1. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of 5-HT receptor antagonist, this compound on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: The Use of Tropisetron in Cultured Neuronal Cells
Introduction
Tropisetron is a versatile pharmacological agent primarily known as a potent and selective antagonist for the serotonin 3 (5-HT3) receptor, which has led to its clinical use as an antiemetic for chemotherapy-induced nausea and vomiting[1][2]. Beyond this function, this compound also acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR)[1][3]. This dual activity has garnered significant interest in its potential application in neuroscience research, particularly for its neuroprotective and cognitive-enhancing properties observed in various in vitro and in vivo models[4][5]. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cultured neuronal cells to investigate its neuroprotective mechanisms and effects on neuronal signaling pathways.
Mechanism of Action in Neuronal Cells
This compound exerts its effects on neuronal cells primarily through two receptor systems: antagonism of the 5-HT3 receptor and agonism of the α7-nAChR[1][4]. Its neuroprotective effects are largely attributed to its interaction with the α7-nAChR[6].
Key signaling pathways influenced by this compound include:
-
Neuroprotection against Glutamate Excitotoxicity: Pre-treatment with this compound protects cultured retinal ganglion cells (RGCs) from glutamate-induced cell death[1][6]. This effect is mediated by the activation of α7-nAChRs[6].
-
Modulation of MAPK Pathway: In the context of excitotoxicity, this compound has been shown to significantly decrease the levels of phosphorylated p38 MAP kinase (p38 MAPK), a key player in apoptotic pathways, without affecting pAkt levels[6][7].
-
NMDA Receptor Internalization: Evidence from immunocytochemistry and electrophysiology studies suggests that this compound can induce the internalization of N-methyl-D-aspartate (NMDA) receptor subunits, which may contribute to its protective effects against excitotoxicity[6].
-
Amyloid Precursor Protein (APP) Processing: In primary hippocampal neuronal cultures, this compound has been shown to increase the secretion of the neurotrophic soluble APPα (sAPPα) while decreasing the levels of neurotoxic amyloid-beta 1-42 (Aβ1-42)[4].
-
Anti-inflammatory and Antioxidant Effects: this compound can inhibit signaling pathways that regulate the activation of transcription factors like NF-κB and AP-1[7][8]. It has also been shown to protect against oxidative stress by activating antioxidant enzymes and reducing reactive oxygen species (ROS)[9][10].
Caption: Signaling pathways of this compound in neuronal cells.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from key studies on the effects of this compound in cultured neuronal cells.
| Cell Type | This compound Concentration | Treatment / Assay | Key Finding | Reference |
| Adult Pig Retinal Ganglion Cells (RGCs) | 100 nM | Pre-treatment before 500 µM Glutamate | Increased cell survival to ~105% of control levels. | [6] |
| Adult Pig Retinal Ganglion Cells (RGCs) | 100 nM | Treatment post-glutamate exposure | Decreased p38 MAPK levels from ~15 ng/ml to 6 ng/ml. | [6] |
| Primary Hippocampal Neuronal Cultures (J20 mice) | 1 µM | 24-hour treatment | Significantly increased sAPPα and decreased Aβ1-42 levels. | [4] |
| Human nAChRs expressed in Xenopus oocytes | EC50 ~2.4 µM | Electrophysiology | Partial agonist activity at α7 nAChRs. | [3][11] |
| Human nAChRs expressed in Xenopus oocytes | EC50 ~1.5 µM | Electrophysiology | Partial agonist activity at heteromeric α7β2 nAChRs. | [3][11] |
| Differentiated PC12 cells | 1, 10, 100 µM | Treatment during H2O2 (250 µM) exposure | Dose-dependently protected against H2O2-induced cell death. | [9] |
| Jurkat cells (T-lymphocyte model) | 10, 25, 50 µg/ml | 30 min pre-treatment | Inhibits signaling pathways for NFAT, NF-κB, and AP-1 activation. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments. This compound HCl is soluble in DMSO[1].
Materials:
-
This compound HCl powder (e.g., Selleck Chemicals, Cat. No. S1898)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.21 mg of this compound HCl (MW: 320.81 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration using sterile cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
Protocol 2: Neuroprotection Assay in a Glutamate Excitotoxicity Model
This protocol is adapted from studies on retinal ganglion cells and can be applied to other neuronal cultures to assess the neuroprotective effects of this compound[6].
Caption: Experimental workflow for a neuroprotection assay.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, iPSC-derived neurons)
-
Appropriate neuronal culture medium and supplements
-
Poly-D-Lysine or other appropriate coating reagents
-
This compound stock solution (see Protocol 1)
-
L-Glutamic acid solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate neuronal cells in 96-well plates pre-coated with a suitable substrate at a density optimized for your cell type.
-
Cell Culture: Culture the cells for a sufficient period to allow them to mature and form networks (e.g., 3-7 days in vitro)[6].
-
Pre-treatment:
-
Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 100 nM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO but no this compound.
-
Incubate the cells for 1 hour at 37°C[1].
-
-
Induction of Excitotoxicity:
-
Prepare a high-concentration glutamate solution in culture medium.
-
Add the glutamate solution directly to the wells to achieve the final desired toxic concentration (e.g., 500 µM for RGCs)[6]. Do not remove the this compound-containing medium.
-
Establish a "glutamate only" control group (without this compound pre-treatment) and an "untreated" control group (no this compound, no glutamate).
-
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard method such as the MTT assay, following the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data of all treated groups to the "untreated" control group (set to 100%).
-
Compare the viability of the "this compound + Glutamate" group to the "Glutamate only" group to determine the neuroprotective effect.
-
Protocol 3: Western Blot Analysis of p38 MAPK
This protocol outlines the steps to measure changes in protein expression or phosphorylation (e.g., p38 MAPK) following this compound treatment.
Materials:
-
Cultured neuronal cells in 6-well plates
-
This compound and glutamate solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat neuronal cells in 6-well plates as described in Protocol 2 (plating, culture, pre-treatment, and glutamate exposure).
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38 MAPK) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the levels of the protein of interest (p-p38) to a loading control (total p38 or β-actin).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tropisetron in Neuropathic Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropisetron, a dual-function molecule acting as a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a partial agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR), has emerged as a compound of significant interest in the study of neuropathic pain.[1][2] Primarily known for its antiemetic properties in chemotherapy-induced nausea and vomiting, its unique pharmacological profile presents a promising avenue for therapeutic intervention in chronic pain states.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical neuropathic pain research models, based on established scientific literature.
Mechanism of Action in Neuropathic Pain
This compound is understood to alleviate neuropathic pain through at least two distinct signaling pathways:
-
5-HT3 Receptor Antagonism: At the spinal level, this compound blocks 5-HT3 receptors, which are implicated in pronociceptive (pain-promoting) signaling.[5][6] By inhibiting these receptors, this compound can reduce the transmission of noxious stimuli.[5]
-
α7nAChR Agonism: this compound also acts as a partial agonist at α7nAChR.[1][7][8] Activation of this receptor in the spinal cord initiates a cholinergic anti-inflammatory pathway, leading to the suppression of neuroinflammation.[1][7] This is achieved by inhibiting the p38 Mitogen-Activated Protein Kinase (p38MAPK) and cAMP-response element binding protein (CREB) signaling cascade, which in turn reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][7][9]
Signaling Pathway Diagrams
Caption: Dual mechanisms of this compound in alleviating neuropathic pain.
Experimental Models and Protocols
Several rodent models are employed to study neuropathic pain. The following sections detail protocols for two commonly used models where this compound has been investigated: the Spared Nerve Injury (SNI) model and the Clip Compression Injury model of the spinal cord.
Spared Nerve Injury (SNI) Model
This model induces persistent peripheral neuropathic pain.
Experimental Workflow:
Caption: Experimental workflow for the SNI model.
Detailed Protocol:
-
Animals: Healthy male adult Sprague Dawley rats (180-220 g) are used.[1] They should be housed under controlled conditions with ad libitum access to food and water.
-
Baseline Testing: Before surgery, assess baseline pain thresholds using methods such as the Paw Mechanical Withdrawal Threshold (PMWT) with von Frey filaments and Paw Thermal Withdrawal Latency (PTWL).
-
SNI Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerves are exposed but not ligated or transected.
-
-
Post-operative Care: Monitor the animals for recovery and signs of infection.
-
This compound Administration: On day 14 post-surgery, administer this compound via intrathecal injection.[1]
-
Behavioral Assessment: Re-evaluate PMWT and PTWL at 1 hour after this compound injection to assess its analgesic effects.[1]
-
Biochemical Analysis: After behavioral testing, animals can be euthanized, and spinal cord tissue harvested for analysis of inflammatory cytokines (IL-6, IL-1β, TNF-α) and phosphorylation of p38MAPK and CREB.[1][7]
Clip Compression Injury Model (Central Neuropathic Pain)
This model is used to induce central neuropathic pain originating from the spinal cord.
Detailed Protocol:
-
Animals: Adult male rats are used.
-
Baseline Testing: Pre-operative assessment of mechanical and thermal sensitivity is performed using tests like the Randall-Sellitto test for mechanical hyperalgesia, the plantar test for thermal hyperalgesia, and von Frey filaments for mechanical allodynia.[5][6]
-
Clip Compression Surgery:
-
Anesthetize the animal.
-
Perform a laminectomy at the lumbar level (e.g., L5).
-
Apply a clip (e.g., aneurysm clip) to the spinal cord for a defined period (e.g., 1 minute) to induce a compression injury.
-
Remove the clip and suture the wound.
-
-
Post-operative Evaluation: Locomotor function can be assessed weekly using the Basso, Beattie, and Bresnahan (BBB) scale.[6]
-
This compound Administration: Four weeks after the injury, administer this compound intrathecally.[5][6]
-
Behavioral Assessment: Repeat the behavioral tests 15 minutes after the injection to evaluate the rapid analgesic effects of this compound.[6]
Data Presentation: Quantitative Findings
The following tables summarize the quantitative data from studies using this compound in these neuropathic pain models.
Table 1: Dose-Response of Intrathecal this compound in the SNI Model [1]
| Parameter | Value |
| Doses Tested (µg) | 1, 3, 10, 30, 100, 300 |
| Emax (%) | 73.64 |
| ED50 (µg) | 5.66 |
| ED95 (µg) | 17.47 |
Table 2: Effect of this compound on Mechanical and Thermal Hyperalgesia in the Clip Compression Model [5]
| Treatment Group | Paw Withdrawal Threshold (PWT) - Mechanical (g) (Mean ± SEM) | Paw Withdrawal Latency (PWL) - Thermal (s) (Mean ± SEM) |
| Before Injection | ||
| Salicylate (100 µg) | 6.9 ± 0.26 | Not Reported |
| This compound (100 µg) | 7.7 ± 0.21 | Not Reported |
| This compound (150 µg) | 6.7 ± 0.3 | Not Reported |
| After Injection | ||
| Salicylate (100 µg) | 9.05 ± 0.3 | Not Reported |
| This compound (100 µg) | 8.6 ± 0.2 | Not Reported |
| This compound (150 µg) | 8.06 ± 0.4 | Not Reported |
| Saline | 7.05 ± 0.07 | Not Reported |
| Salicylate (100 µg) vs Saline | 14.5 ± 0.48 (p=0.02) | Not Reported |
| This compound (100 µg) vs Saline | 15.1 ± 0.66 (p=0.003) | Not Reported |
Note: The original publication presents some ambiguity in the reporting of PWT values. The latter set of data for Salicylate and this compound vs. Saline appears to be from a different measurement or comparison within the study.
Table 3: Effect of α7nAChR Antagonist (MLA) on this compound's Analgesic Effect in the SNI Model [1]
| Treatment Group | Effect on this compound-induced Analgesia |
| MLA (1 µg) + this compound (17.47 µg) | No significant reduction |
| MLA (10 µg) + this compound (17.47 µg) | Significant reduction (P < .001) |
| MLA (100 µg) + this compound (17.47 µg) | Not specified, 10 µg used for subsequent experiments |
Table 4: Effect of this compound on Pro-inflammatory Cytokines in the Spinal Cord (SNI Model) [1]
| Cytokine | Effect of this compound Treatment | Effect of MLA Pre-treatment + this compound |
| IL-6 | Decreased | Increased compared to this compound alone (P < .01) |
| IL-1β | Decreased | No significant change compared to this compound alone |
| TNF-α | Decreased | Increased compared to this compound alone (P < .01) |
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuropathic pain, acting through both 5-HT3 receptor antagonism and α7nAChR agonism. The provided protocols and data offer a framework for researchers to investigate its mechanisms and efficacy in preclinical models. Further research is warranted to explore the long-term effects and translational potential of this compound in clinical settings for the management of chronic neuropathic pain.
References
- 1. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. healthrising.org [healthrising.org]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing Tropisetron for the Study of Chemotherapy-Induced Emesis in Ferrets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The ferret (Mustela putorius furo) is a well-established and highly valued preclinical model for studying the mechanisms of emesis and evaluating the efficacy of antiemetic drugs.[1][2] Its vomiting reflex is similar to that of humans, making it a translationally relevant model.[2] Tropisetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist used for the prevention of CINV.[3] This document provides detailed application notes and protocols for the use of this compound in ferret models of CINV.
Signaling Pathways in Chemotherapy-Induced Emesis
Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[4] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. These signals are then relayed to the central pattern generator (vomiting center), which coordinates the complex motor act of emesis (retching and vomiting).
Mechanism of Action of this compound
This compound is a competitive antagonist of the 5-HT3 receptor.[3] It exerts its antiemetic effect by blocking the binding of serotonin to 5-HT3 receptors on peripheral vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[3] This blockade prevents the transmission of emetic signals to the central nervous system, thereby inhibiting the vomiting reflex.
Experimental Protocols
The following are detailed protocols for investigating the antiemetic effects of this compound in a ferret model of cisplatin-induced emesis.
1. Animal Model and Husbandry
-
Species: Male ferrets (Mustela putorius furo), 1-2 kg body weight.
-
Housing: Individually housed in stainless steel cages with a 12-hour light/dark cycle.
-
Diet: Standard ferret chow and water ad libitum.
-
Acclimation: Acclimate animals to the laboratory environment for at least 7 days prior to experimentation.
2. Cisplatin-Induced Emesis Protocol
-
Emetic Agent: Cisplatin.
-
Dosage: A dose of 5-10 mg/kg is commonly used to induce emesis.[1][2] A 5 mg/kg dose can be used to study both acute and delayed emesis, while 10 mg/kg is typically used for acute emesis studies.[1][2]
-
Administration: Administer cisplatin via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Vehicle: Dissolve cisplatin in sterile 0.9% saline.
3. This compound Administration Protocol
-
Drug: this compound hydrochloride.
-
Dosage: Based on studies in other animal models, a dose range of 0.3-2 mg/kg can be investigated.[2] An ID50 of 0.52 mg/kg (p.o.) has been reported in Suncus murinus.[2]
-
Administration: this compound can be administered orally (p.o.), intravenously (i.v.), or subcutaneously (s.c.).
-
Vehicle: Dissolve this compound in sterile 0.9% saline or another appropriate vehicle.
-
Timing: Administer this compound 30-60 minutes prior to the administration of cisplatin.
4. Experimental Procedure
-
Fast ferrets overnight with free access to water.
-
On the day of the experiment, weigh each ferret and calculate the required doses of this compound and cisplatin.
-
Administer the predetermined dose of this compound or vehicle to the respective groups.
-
After the appropriate pre-treatment time, administer cisplatin.
-
Observe the animals continuously for at least 4-6 hours for the acute phase of emesis. For delayed emesis studies, continue observation for up to 72 hours.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). The total number of emetic episodes is often recorded as the sum of retches and vomits.
-
Record the latency to the first emetic episode.
Data Presentation
The following tables summarize the expected emetic response to cisplatin in ferrets and the efficacy of 5-HT3 receptor antagonists. Note that specific dose-response data for this compound in ferrets is limited in the published literature; the data for Suncus murinus is provided as a reference.
Table 1: Cisplatin-Induced Emesis in Ferrets (Vehicle Control)
| Cisplatin Dose (mg/kg) | Route | Observation Period | Typical Number of Retches and Vomits | Latency to First Emesis (min) |
| 5 | i.p. | 0-72 hours | Biphasic response, peaking around 12 and 48 hours[1] | ~60-90 |
| 10 | i.p. / i.v. | 0-4 hours | >100 | ~60-90 |
Table 2: Efficacy of this compound against Cisplatin-Induced Emesis in Suncus Murinus
| This compound Dose (mg/kg, p.o.) | Cisplatin Dose (mg/kg, i.p.) | % Inhibition of Emesis |
| 0.3 | 50 | Dose-related reduction[2] |
| 0.52 | 50 | ~50% (ID50)[2] |
| 1.0 | 50 | Significant reduction[2] |
| 2.0 | 50 | Significant reduction[2] |
Table 3: General Efficacy of 5-HT3 Receptor Antagonists in Ferrets
| 5-HT3 Antagonist | Cisplatin Dose (mg/kg) | Efficacy |
| This compound | 5-10 | Expected to be effective in reducing acute and delayed emesis.[1] |
| Ondansetron | 5-10 | Dose-dependent reduction in acute and delayed emesis.[1] |
| Granisetron | 5-10 | Effective in reducing acute and delayed emesis.[1] |
Experimental Workflow
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
Tropisetron: A Pharmacological Probe for α7 Nicotinic Acetylcholine Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tropisetron, a potent 5-HT3 receptor antagonist, has emerged as a valuable pharmacological tool for the investigation of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its dual pharmacology, acting as a high-affinity partial agonist at α7 nAChRs, allows for the dissection of α7 nAChR-mediated signaling and its physiological consequences.[1][3] These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experimental paradigms, and a summary of the signaling pathways it modulates.
Pharmacological Profile of this compound at α7 nAChRs
This compound exhibits a high affinity for the α7 nAChR, functioning as a partial agonist.[1][3] This interaction is characterized by its ability to elicit a response that is lower than that of a full agonist, a property that can be advantageous in preventing receptor desensitization with prolonged exposure. Furthermore, at low, nanomolar concentrations, this compound can act as a "priming" or co-agonist, enhancing the response of the α7 nAChR to its endogenous ligand, acetylcholine.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with α7 nAChRs.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α7 nAChR | Human | 6.9 nM | [3] |
| EC50 (Partial Agonist) | α7 nAChR | Human | ~2.4 µM | [1][2][3] |
| EC50 (Partial Agonist) | α7β2 nAChR | Human | ~1.5 µM | [1][2][3] |
| IC50 (Inhibition of ACh response) | α7 nAChR | Human | 0.092 ± 0.007 µM | [3] |
| IC50 (Inhibition of ACh response) | α7β2 nAChR | Human | 0.139 ± 0.004 µM | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Affinity (Ki) | Species | Reference |
| 5-HT3 Receptor | High (Antagonist) | Not Specified | [3] |
| α4β2 nAChR | Low | Not Specified | |
| α3β4 nAChR | Moderate (Antagonist, IC50=1.8+/-0.6 µM) | Human | [4] |
Signaling Pathways Modulated by this compound at α7 nAChRs
Activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events implicated in neuroprotection, anti-inflammatory responses, and cognitive enhancement.
Key Signaling Pathways:
-
ERK/CREB Pathway: Activation of the extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) is a critical pathway for synaptic plasticity and memory formation.[3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major survival pathway, protecting neurons from apoptotic cell death.
-
JAK2/NF-κB Pathway: The Janus kinase 2 (JAK2) and nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound, through α7 nAChR activation, can suppress pro-inflammatory signaling.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Molecular dissection of this compound, an alpha7 nicotinic acetylcholine receptor-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cognitive Effects of Tropisetron in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for assessing the cognitive-enhancing properties of Tropisetron. Detailed protocols for key behavioral assays are provided, along with a summary of existing quantitative data to aid in experimental design and data interpretation.
Introduction
This compound is a dual-function molecule, acting as a selective 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] While clinically used as an antiemetic, its pro-cognitive effects are of significant interest for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3][4] The activation of α7nAChRs is believed to be a primary mechanism for its cognitive-enhancing effects.[5] Animal models are crucial for elucidating the efficacy and mechanisms of this compound in a controlled setting.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Pathway
This compound's cognitive enhancement is significantly attributed to its partial agonism at α7 nicotinic acetylcholine receptors (α7nAChRs). This interaction is believed to modulate synaptic plasticity and neuronal signaling, processes fundamental to learning and memory.
Summary of this compound's Cognitive Effects in Animal Models
The following table summarizes the quantitative data from various preclinical studies investigating the cognitive effects of this compound.
| Animal Model | Species | This compound Dose | Administration Route | Key Cognitive Findings | Reference(s) |
| Alzheimer's Disease Model (J20 mice) | Mouse | 0.5 mg/kg/day | Subcutaneous (Alzet pumps) | Improved spatial memory in the Morris Water Maze. | [1] |
| Novel Object Recognition | Rat (Sprague-Dawley) | 0.1–10 mg/kg | Not Specified | Improved novel object recognition performance. | [3] |
| Novel Object Recognition | Rat (Fischer) | 0.1–10 mg/kg | Not Specified | Improved novel object recognition performance in aged rats. | [3] |
| Delayed Match to Sample | Rhesus Monkey | 0.03–1 mg/kg | Not Specified | Produced a 17% increase from baseline in long delay accuracy. | [3] |
| Chronic Antipsychotic Treatment Model | Rat | 3.0 mg/kg | Intraperitoneal | Markedly improved novel object recognition performance in rats treated with risperidone or quetiapine. | [6] |
| Object Recognition in Female Rats | Rat (F344) | 1.5 or 2.5 mg/kg | Intraperitoneal | Increased percentage of time exploring the novel object. | [7] |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[8]
-
Apparatus:
-
A circular pool (approximately 150 cm in diameter) filled with water made opaque with non-toxic white paint.[8]
-
Water temperature should be maintained at around 22°C.[8]
-
A hidden platform (10 cm in diameter) submerged 1 cm below the water's surface.[8]
-
The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls).[9]
-
-
Habituation (Day 0):
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.[10]
-
Gently guide the animal to the location of the platform.
-
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle control at the predetermined time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[11]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.[11]
-
Allow the animal to remain on the platform for 15-30 seconds.[11]
-
The inter-trial interval (ITI) should be consistent (e.g., 20 minutes).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.[10]
-
Record the swim path using a video tracking system.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over the training days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and swim speed. A preference for the target quadrant indicates spatial memory retention.
-
Novel Object Recognition (NOR) Task for Recognition Memory
The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[12]
-
Apparatus:
-
An open-field arena (e.g., a square box made of non-porous material).
-
A set of objects that are of similar size but differ in shape and texture. Ensure the objects cannot be easily displaced by the animal and have no inherent rewarding or aversive properties.
-
-
Habituation (Day 1):
-
Familiarization Phase (Day 2, Trial 1):
-
Administer this compound or vehicle control at a predetermined time before this phase.
-
Place two identical objects in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for 5 minutes.[5]
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI can be adjusted to test short-term or long-term memory.
-
-
Test Phase (Day 2, Trial 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Passive Avoidance Test for Fear-Motivated Memory
The passive avoidance task is a fear-aggravated test used to assess long-term memory based on negative reinforcement.[14][15]
-
Apparatus:
-
Training/Acquisition (Day 1):
-
Place the animal in the light compartment and allow it to acclimatize for a short period (e.g., 40 seconds).[16]
-
Open the guillotine door.
-
When the animal enters the dark compartment (which rodents naturally prefer), close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 2-3 seconds).[16][17]
-
The latency to enter the dark compartment is recorded.
-
Administer this compound or vehicle control either before or immediately after the training trial, depending on whether you are assessing effects on learning or consolidation.
-
-
Retention Test (Day 2, typically 24 hours later):
-
Data Analysis:
-
The primary measure is the step-through latency on the test day. A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.
-
Conclusion
The animal models and protocols described provide a robust framework for evaluating the cognitive-enhancing effects of this compound. The Morris Water Maze, Novel Object Recognition task, and Passive Avoidance test each assess different facets of learning and memory, and their combined use can offer a comprehensive preclinical evaluation. The provided quantitative data serves as a valuable reference for dose selection and expected outcomes in future studies.
References
- 1. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. One-day this compound treatment improves cognitive deficits and P50 inhibition deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a 5-HT(3) receptor antagonist, enhances object exploration in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 14. scantox.com [scantox.com]
- 15. Passive avoidance test [panlab.com]
- 16. 4.13. Passive Avoidance Test [bio-protocol.org]
- 17. 2.7. Passive avoidance test [bio-protocol.org]
Application Notes and Protocols for Intrathecal Tropisetron Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of Tropisetron in rat models. This compound, a dual-action compound, acts as a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] This unique pharmacological profile makes it a valuable tool for investigating spinal nociceptive pathways and neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative data for the intrathecal administration of this compound in rats, compiled from various studies.
Table 1: this compound Dosage and Administration Parameters
| Parameter | Value | Vehicle | Reference |
| Effective Dose (ED50) | 5.66 µg | Normal Saline | [1] |
| ED95 | 17.47 µg | Normal Saline | [1] |
| Dose Range Tested | 1, 3, 10, 30, 100, 300 µg | Normal Saline | [1] |
| Antagonist Dose (for blocking paracetamol effect) | 10 µg | Not Specified | [3] |
| Injection Volume | 10 µL | Normal Saline | [1] |
| Flush Volume | 10 µL | Normal Saline | [1] |
Table 2: Pharmacodynamic Effects of Intrathecal this compound (17.47 µg)
| Outcome Measure | Time to Peak Effect | Duration of Action | Effect | Reference |
| Paw Withdrawal Mechanical Threshold (PMWT) | 1 hour | Returns to baseline by 8 hours | Significant increase in ipsilateral PMWT | [1] |
| Paw Thermal Withdrawal Latency (PTWL) | 1 hour | Returns to baseline by 8 hours | Significant increase in ipsilateral PTWL | [1] |
| Spinal IL-1β Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |
| Spinal IL-6 Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |
| Spinal TNF-α Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |
Experimental Protocols
Preparation of this compound for Intrathecal Injection
-
Reconstitution: Dissolve this compound hydrochloride in sterile, preservative-free Normal Saline (0.9% NaCl) to the desired stock concentration.
-
Dilution: Prepare serial dilutions from the stock solution to achieve the final desired doses (e.g., 1, 3, 10, 30, 100 µg) in a final injection volume of 10 µL.
-
Storage: Store the prepared solutions at an appropriate temperature as recommended by the manufacturer, protected from light, until use.
Intrathecal Catheterization and Injection Procedure
Intrathecal administration can be achieved via direct lumbar puncture or through a chronically implanted catheter for repeated dosing.[4][5] The latter is recommended to minimize stress and tissue damage from multiple punctures.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheter implantation
-
Intrathecal catheter (e.g., PE-10 tubing)
-
25-μL microinjector
-
This compound solution
-
Sterile Normal Saline for flushing
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheter Implantation (for chronic studies):
-
Surgically implant an intrathecal catheter into the subarachnoid space, typically at the lumbar level (L4-L5 or L5-L6).[4][6]
-
The catheter can be inserted through an incision in the atlanto-occipital membrane and advanced caudally to the desired lumbar level.[7]
-
Exteriorize the catheter and secure it, often with a port system (e.g., Pinport™) to allow for repeated, aseptic injections.[7]
-
Allow the animal to recover for a minimum of 3 days post-surgery.[1]
-
-
Intrathecal Injection:
-
Gently restrain the rat.
-
Connect a 25-μL microinjector filled with the this compound solution to the catheter port.
-
Slowly inject 10 µL of the drug solution into the intrathecal space.[1]
-
Immediately following the drug administration, inject 10 µL of sterile Normal Saline to flush the catheter and ensure complete delivery of the drug.[1]
-
-
Post-Injection Monitoring:
Assessment of Antinociceptive Effects
Spared Nerve Injury (SNI) Model of Neuropathic Pain:
-
Anesthetize the rat.
-
Expose the sciatic nerve and its three terminal branches in the right hindlimb.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[1]
-
Allow the animals to recover for 14 days before commencing drug administration and behavioral testing.[1]
Behavioral Testing:
-
Mechanical Allodynia (Paw Withdrawal Mechanical Threshold - PMWT):
-
Acclimate the rat in a transparent box on a metal grid for 30 minutes.
-
Apply increasing force to the plantar surface of the hind paw using an electronic von Frey apparatus.
-
Record the force at which the rat withdraws its paw.[1]
-
-
Thermal Hyperalgesia (Paw Thermal Withdrawal Latency - PTWL):
-
Place the rat on a glass plate and apply a radiant heat source to the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw.
-
Signaling Pathways and Mechanisms
Intrathecal this compound exerts its analgesic and anti-inflammatory effects through at least two primary mechanisms: antagonism of 5-HT3 receptors and agonism of α7nAChRs.[1][9] The activation of spinal α7nAChRs is particularly implicated in its beneficial effects on neuropathic pain.[1]
Caption: Dual mechanism of intrathecal this compound in the spinal cord.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of intrathecal this compound in a rat model of neuropathic pain.
Caption: Workflow for assessing intrathecal this compound in neuropathic pain.
References
- 1. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Paracetamol exerts a spinal, this compound-reversible, antinociceptive effect in an inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. criver.com [criver.com]
- 8. Efficacy of Intrathecal Morphine in a Model of Surgical Pain in Rats | PLOS One [journals.plos.org]
- 9. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tropisetron in the Study of Neuroinflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tropisetron, a versatile pharmacological tool, in the investigation of neuroinflammatory processes. This compound, clinically utilized as an antiemetic, exhibits a dual mechanism of action as a potent serotonin 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2][3][4]. This dual activity makes it a valuable compound for dissecting the complex signaling pathways that govern inflammation within the central nervous system (CNS).
Mechanism of Action in Neuroinflammation
This compound modulates neuroinflammatory responses through multiple signaling cascades. Its effects are primarily mediated by its interaction with α7nAChR and 5-HT3 receptors, which are expressed on various cell types in the CNS, including microglia, the brain's resident immune cells[5][6].
-
α7nAChR-Mediated Anti-Inflammatory Pathway: Activation of α7nAChRs is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that inhibits cytokine release[3]. This compound, acting as a partial agonist, engages this pathway to attenuate neuroinflammation[1][2][7]. This activation leads to the inhibition of downstream pro-inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (p38MAPK) and cAMP-Response Element Binding protein (CREB) pathway, as well as the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway[2][8][9].
-
5-HT3R-Mediated Anti-Inflammatory Pathway: As a 5-HT3 receptor antagonist, this compound can also suppress neuroinflammation by blocking serotonin-mediated pro-inflammatory signals[10][11]. This action has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression[10][11]. Additionally, this compound can interfere with the Substance P/neurokinin 1 receptor (SP/NK1R) signaling pathway, further contributing to its anti-inflammatory effects[10].
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation as reported in preclinical studies.
Table 1: In Vivo Effects of this compound on Neuroinflammatory Markers
| Animal Model | This compound Dosage | Key Findings | Reference |
| Spared Nerve Injury (SNI) Rats | 17.47 µg (intrathecal) | Decreased spinal cord levels of IL-6, IL-1β, and TNF-α. Reduced phosphorylation of p38MAPK and CREB. | [2][8] |
| Lipopolysaccharide (LPS)-induced Neuroinflammation (Mice) | Not specified | Reduced the number of Iba-1 positive microglia. Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α in the cerebral cortex. | [5][10] |
| Pilocarpine-induced Temporal Lobe Epilepsy (Rats) | 3 mg/kg/day (i.p.) | Reduced serum levels of TNF-α and IL-1β. | [3] |
| Amyloid-β (Aβ)-induced Neurotoxicity (Rats) | Intracerebroventricular | Significantly diminished elevated hippocampal levels of TNF-α, COX-2, iNOS, and NF-κB. | [11] |
| D-galactose-induced Brain Aging (Mice) | 1, 3, and 5 mg/kg/day (i.p.) | Reversed the overproduction of TNF-α and IL-6. Elevated SIRT1 gene expression. | [12] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mice) | 5 mg/kg/day (i.p.) | Reduced MOG35-55-induced production of IL-2, IL-6, and IL-17 by splenocytes. | [13][14] |
Table 2: In Vitro Effects of this compound on Neuroinflammatory Markers
| Cell Model | Treatment Conditions | Key Findings | Reference |
| LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Suppressed the levels of IL-1β, IL-17, and TNF-α in media. Promoted IL-10 gene expression and secretion. | [9] |
| Retinal Ganglion Cells (Pig) | Pre-treated with 100 nM this compound before 500 µM glutamate | Significantly decreased p38 MAPK levels associated with excitotoxicity. | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound to exert its anti-neuroinflammatory effects.
References
- 1. This compound, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. iasp-pain.org [iasp-pain.org]
- 8. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound balances immune responses via TLR2, TLR4 and JAK2/STAT3 signalling pathway in LPS-stimulated PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates amyloid-beta-induced inflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound diminishes demyelination and disease severity in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Tropisetron solubility in aqueous buffers for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving Tropisetron in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general aqueous solubility of this compound hydrochloride?
A1: this compound hydrochloride is generally considered soluble in water and aqueous buffers.[1] The solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[2] Other sources report solubility in water to be as high as 46 mg/mL and 120 mg/mL, with the latter achievable with ultrasonic assistance.[3][4]
Q2: I'm having trouble dissolving this compound hydrochloride in my buffer. What are the first steps for troubleshooting?
A2: If you are encountering solubility issues, consider the following steps:
-
Verify the Salt Form: Ensure you are using this compound hydrochloride, which is the water-soluble salt form.[5][6] The free base form has much lower aqueous solubility.
-
pH Adjustment: this compound's solubility is pH-dependent.[7] As a basic compound (strongest basic pKa ≈ 9.34), its solubility is generally higher in acidic conditions.[8] Adjusting your buffer to a slightly more acidic pH may improve solubility.
-
Gentle Heating and Agitation: Aiding dissolution with physical methods such as vortexing, sonication in an ultrasonic bath, or gentle warming in a hot water bath can be effective.[3]
-
Fresh Solvent: Ensure your aqueous buffer is freshly prepared.
Q3: My experiment requires a high concentration of this compound that won't dissolve directly in the buffer. Can I use an organic solvent to prepare a stock solution?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice.
-
Dimethyl Sulfoxide (DMSO): this compound hydrochloride is highly soluble in DMSO, with concentrations of 64 mg/mL reported.[3]
-
Ethanol: this compound hydrochloride is slightly soluble in ethanol.[2]
When using this method, the stock solution is then diluted into the final aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects on your experimental model.[2] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.[9]
Q4: What is the recommended storage for aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For longer-term storage, prepare aliquots of a concentrated stock solution in a suitable solvent like DMSO and store them at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[10]
Q5: How does this compound function in biological systems? What is its primary signaling pathway?
A5: this compound is primarily known as a potent and selective antagonist of the serotonin 5-HT3 receptor.[11][12] The 5-HT3 receptor is a ligand-gated ion channel.[13] When serotonin binds to this receptor, it opens a channel permeable to cations like Na+, K+, and Ca2+, leading to rapid neuronal depolarization and excitation.[13][14] By competitively blocking this receptor, this compound prevents serotonin from binding, thus inhibiting this signaling cascade.[15] This mechanism is key to its antiemetic effects, as it blocks signals both in the peripheral nervous system (on vagal nerve terminals) and the central nervous system.[15][16] this compound is also known to be a partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][3]
Data Presentation: Physicochemical & Solubility Properties
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Solvent / Conditions | Source(s) |
| Chemical Formula | C₁₇H₂₀N₂O₂ • HCl | (Hydrochloride Salt) | [2] |
| Formula Weight | 320.8 g/mol | (Hydrochloride Salt) | [2] |
| pKa (Strongest Basic) | 9.34 | [8] | |
| logP | 3.14 - 3.55 | [8][10] | |
| Solubility (HCl Salt) | ~10 mg/mL | PBS (pH 7.2) | [2] |
| Solubility (HCl Salt) | 46 mg/mL | Water | [3] |
| Solubility (HCl Salt) | ≥ 50 mg/mL | Water | [4] |
| Solubility (HCl Salt) | 120 mg/mL | Water (with ultrasonic) | [4] |
| Solubility (HCl Salt) | 64 mg/mL | DMSO | [3] |
| Solubility (HCl Salt) | Slightly Soluble | Ethanol | [2] |
| Solubility (Free Base) | 1.33 mg/mL | Water | [8] |
Experimental Protocols
Protocol 1: Direct Dissolution of this compound Hydrochloride in Aqueous Buffer
This protocol is suitable for preparing solutions at concentrations up to 10 mg/mL in standard physiological buffers.
-
Calculate Mass: Determine the required mass of this compound hydrochloride based on your target concentration and final volume.
-
Weigh Compound: Accurately weigh the this compound hydrochloride powder in a suitable container.
-
Add Buffer: Add approximately 80% of the final volume of your desired aqueous buffer (e.g., PBS, pH 7.2) to the container.
-
Promote Dissolution: Vigorously vortex the mixture. If the compound does not fully dissolve, place the container in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming may also be applied.
-
Adjust Volume: Once fully dissolved, add the remaining buffer to reach the final desired volume.
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm filter.[4]
-
Use Immediately: Use the freshly prepared aqueous solution promptly, ideally within the same day.[2]
Protocol 2: Preparation via a Concentrated DMSO Stock Solution
This protocol is recommended for experiments requiring higher final concentrations or when direct dissolution is difficult.
-
Prepare Stock Solution: Weigh the this compound hydrochloride powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Storage of Stock: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilution: Serially dilute the stock solution into your final aqueous experimental buffer to achieve the desired working concentration. Crucially, ensure the final percentage of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts.
-
Vehicle Control: Prepare a vehicle control solution by adding the same final volume/concentration of DMSO to the aqueous buffer without the drug. This is essential for interpreting your experimental results.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound hydrochloride.
Caption: this compound's antagonistic action at the 5-HT3 receptor.
References
- 1. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro effects of this compound and granisetron against Echinococcus granulosus (s.s.) protoscoleces by involvement of calcineurin and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 11. ClinPGx [clinpgx.org]
- 12. selleckchem.com [selleckchem.com]
- 13. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 14. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 15. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PharmGKB summary: ondansetron and this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tropisetron Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Tropisetron in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the known off-target effects of this compound, ensuring the specificity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound is a potent antagonist of the serotonin 5-HT3 receptor (5-HT3R), which is its primary, on-target mechanism of action.[1][2] However, it also exhibits significant off-target activity as a partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[3][4][5] Additionally, this compound can inhibit the calcineurin (CaN) signaling pathway, which is independent of its 5-HT3R antagonism.[6]
Q2: Why is it crucial to consider this compound's off-target effects in my experiments?
A2: this compound binds to both the 5-HT3 receptor and the α7-nicotinic acetylcholine receptor with high affinity.[7] This dual activity can lead to confounding results if your cell-based assay is sensitive to signaling pathways modulated by either of these receptors. For instance, an observed effect could be erroneously attributed to 5-HT3R blockade when it is, in fact, mediated by α7-nAChR activation or calcineurin inhibition.
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects can be observed in a similar concentration range as the on-target effects due to the comparable binding affinities of this compound for both 5-HT3R and α7-nAChR. Therefore, it is essential to incorporate appropriate controls in your experimental design to differentiate between on-target and off-target effects, regardless of the concentration used.
Q4: How can I differentiate between on-target and off-target effects in my assay?
A4: To dissect the specific effects of this compound, you can employ a combination of strategies:
-
Use of specific antagonists: Co-treatment with a specific antagonist for the suspected off-target receptor can help isolate the on-target effect. For example, using Methyllycaconitine (MLA), a selective α7-nAChR antagonist, can block the off-target effects mediated by this receptor.[8][9]
-
Control compounds: Including control compounds with a more specific action profile can be insightful. For instance, comparing the effects of this compound to a highly selective 5-HT3R antagonist that does not interact with α7-nAChR can help delineate the contribution of each target.
-
Genetic knockdown/knockout: Utilizing cell lines with genetic modifications, such as CRISPR/Cas9-mediated knockout of the off-target receptor, provides a powerful tool to confirm the specificity of the observed effects.
-
Dose-response analysis: A careful examination of the dose-response curves for your readouts in the presence and absence of specific antagonists can help in distinguishing the contribution of different targets.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results with this compound treatment.
-
Possible Cause: The observed phenotype may be a composite of both on-target (5-HT3R) and off-target (α7-nAChR, calcineurin) effects.
-
Troubleshooting Steps:
-
Review the literature: Check if your cell line expresses the known off-target receptors (α7-nAChR).
-
Implement controls:
-
Include a "this compound + MLA" treatment group to block the α7-nAChR-mediated effects.
-
Use a more selective 5-HT3R antagonist as a control.
-
-
Validate with a secondary assay: Measure a downstream signaling event specific to the 5-HT3R pathway to confirm on-target engagement.
-
Issue 2: My results suggest calcineurin pathway inhibition, which is not my intended target.
-
Possible Cause: this compound has been shown to inhibit the calcineurin pathway, leading to reduced activation of transcription factors like NFAT.[6]
-
Troubleshooting Steps:
-
Perform an NFAT reporter assay: This will directly measure the functional outcome of calcineurin inhibition.
-
Use a calcineurin-specific activator: Co-treat with a known calcineurin activator (e.g., ionomycin) to see if it rescues the phenotype observed with this compound.
-
Consider alternative compounds: If the calcineurin inhibition is confounding your results, you may need to use a different 5-HT3R antagonist with a cleaner off-target profile.
-
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of this compound for its primary and major off-target receptors.
| Target | Parameter | Value | Reference |
| 5-HT3 Receptor (5-HT3R) | Ki | 5.3 nM | [7] |
| 5-HT3 Receptor (5-HT3R) | IC50 | 70.1 ± 0.9 nM | [1][2] |
| α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | Ki | 6.9 nM | [7] |
| α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | EC50 | ~2.4 µM | [5][10] |
| α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | IC50 (inhibition of ACh evoked current) | 0.092 ± 0.007 µM | [5] |
Experimental Protocols
Protocol 1: Differentiating 5-HT3R vs. α7-nAChR Effects using a Selective Antagonist
Objective: To determine if the observed effect of this compound is mediated by its on-target 5-HT3R antagonism or its off-target α7-nAChR agonism.
Materials:
-
Cells expressing both 5-HT3R and α7-nAChR
-
This compound
-
Methyllycaconitine (MLA) (selective α7-nAChR antagonist)
-
Your specific assay reagents
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in your cell culture medium:
-
Vehicle control
-
This compound alone (at your concentration of interest)
-
MLA alone (at a concentration known to block α7-nAChR, e.g., 10-100 nM)
-
This compound + MLA (pre-incubate with MLA for 30 minutes before adding this compound)
-
-
Incubation: Treat the cells with the prepared media and incubate for the desired duration of your experiment.
-
Assay: Perform your primary assay to measure the cellular response.
-
Data Analysis: Compare the results from the different treatment groups. If the effect of this compound is blocked or significantly reduced in the "this compound + MLA" group, it indicates a contribution from the α7-nAChR off-target effect.
Protocol 2: Assessing Off-Target Calcineurin Pathway Inhibition using an NFAT Reporter Assay
Objective: To determine if this compound inhibits the calcineurin-NFAT signaling pathway in your cells.
Materials:
-
Cells transfected with an NFAT-luciferase reporter construct
-
This compound
-
Ionomycin (or another calcineurin activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the NFAT-reporter cells in a white, clear-bottom 96-well plate.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Ionomycin alone (to activate the pathway)
-
This compound + Ionomycin (pre-incubate with this compound for 1 hour before adding Ionomycin)
-
-
Incubation: Treat the cells and incubate for 6-24 hours to allow for luciferase expression.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: A significant reduction in the ionomycin-induced luciferase activity in the "this compound + Ionomycin" group compared to the "Ionomycin alone" group indicates inhibition of the calcineurin-NFAT pathway by this compound.
Visualizations
Caption: this compound's on- and off-target signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 antagonist this compound (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The 5-HT3 receptor antagonist this compound inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 8. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
Optimizing Tropisetron Dosage to Mitigate Cardiovascular Risks: A Technical Guide for Researchers
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic applications of tropisetron. It provides detailed information on optimizing dosage to avoid potential cardiovascular side effects, along with troubleshooting guides and frequently asked questions (FAQs) for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with this compound administration?
A1: The primary cardiovascular side effects of this compound include dose-dependent QT interval prolongation, which can increase the risk of arrhythmias, and changes in blood pressure, including both hypertension and hypotension.[1][2][3] In rare cases, collapse and cardiovascular arrest have been reported.[2][3]
Q2: What is the principal mechanism behind this compound-induced cardiotoxicity?
A2: While this compound is a selective 5-HT3 receptor antagonist, its primary cardiotoxic effects are believed to stem from off-target interactions with cardiac ion channels.[4][5] Specifically, this compound has been shown to be a potent blocker of the cardiac sodium channel Nav1.5.[5] Inhibition of this channel can lead to a prolongation of the QRS interval and may contribute to arrhythmias.[5]
Q3: Are there specific patient populations or experimental conditions that are more susceptible to these side effects?
A3: Yes. Caution is advised in patients with pre-existing cardiac rhythm or conduction disturbances, uncontrolled hypertension, and electrolyte imbalances.[2][3] Concomitant administration of other QT-prolonging drugs or local anesthetics like bupivacaine may also augment the risk of cardiovascular adverse events.[5]
Q4: What is the recommended maximum daily dose of this compound to minimize cardiovascular risk?
A4: For patients with uncontrolled hypertension, daily doses of this compound should not exceed 10 mg.[1][2] While a standard adult dose for chemotherapy-induced nausea and vomiting is 5 mg, it is crucial to consider the individual's cardiovascular health status.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies on the cardiovascular effects of this compound.
Table 1: Clinical Study of a Single 5 mg IV Bolus of this compound in Cancer Patients [2]
| Parameter | Baseline (Mean ± SD) | 30 min Post-Tropisetron (Mean ± SD) | P-value |
| Heart Rate (beats/min) | 82.4 ± 12.3 | 78.9 ± 11.7 | < 0.05 |
| P Wave Duration (ms) | 98.3 ± 13.5 | 97.8 ± 12.9 | NS |
| Corrected QT Interval (QTc, ms) | 412.7 ± 23.4 | 414.2 ± 25.1 | NS |
| P Wave Dispersion (ms) | 30.1 ± 9.8 | 29.5 ± 8.7 | NS |
| QTc Dispersion (ms) | 45.2 ± 15.6 | 44.8 ± 14.9 | NS |
| NS: Not Significant |
Table 2: Preclinical Data on this compound's Effect on Blood Pressure and Cardiac Ion Channels
| Model System | Dosage/Concentration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg, IP, twice daily for 10 days | Marked decrease in blood pressure | [6] |
| Normotensive Wistar-Kyoto (WKY) Rats | 2.5 mg/kg, IP, twice daily for 10 days | No significant effect on blood pressure | [6] |
| HEK293 cells expressing human Nav1.5 | 18 µM | Half-maximal blocking concentration (IC50) for tonic block of inactivated channels | [5] |
Experimental Protocols
In Vitro Assessment of this compound's Effect on Cardiac Ion Channels (hERG and Nav1.5) using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on key cardiac ion channels.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human ether-à-go-go-related gene (hERG) potassium channel or the SCN5A gene (encoding Nav1.5). Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ion channel currents.[1][5]
-
Prepare internal (pipette) and external solutions with appropriate ionic compositions to isolate the current of interest (e.g., potassium for hERG, sodium for Nav1.5).
-
Maintain a constant temperature (e.g., 37°C) throughout the experiment.
-
-
Voltage Protocols:
-
For hERG: Apply a depolarizing pulse to activate the channels, followed by a repolarizing step to elicit the characteristic tail current.
-
For Nav1.5: Use voltage protocols to assess tonic block of resting and inactivated channels, as well as use-dependent block.[5]
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Apply a range of this compound concentrations to the cells to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Assessment of Cardiovascular Effects in a Conscious, Telemetered Canine Model
Objective: To evaluate the dose-dependent effects of this compound on electrocardiogram (ECG) parameters, heart rate, and blood pressure in a large animal model.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry devices for continuous monitoring of ECG, heart rate, and arterial blood pressure. Allow for a sufficient post-operative recovery period.
-
Experimental Design: Employ a crossover design where each animal receives different doses of this compound (e.g., vehicle control, low dose, mid dose, high dose) with an adequate washout period between treatments.
-
Drug Administration: Administer this compound intravenously as a slow bolus or infusion.
-
Data Collection:
-
Record baseline cardiovascular parameters for a defined period before drug administration.
-
Continuously monitor and record ECG, heart rate, and blood pressure for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze ECG waveforms for changes in PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
Calculate the time-matched, placebo-subtracted changes from baseline for all cardiovascular parameters.
-
Perform statistical analysis to determine dose-response relationships.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
Caption: this compound's signaling pathway and cardiovascular effects.
Troubleshooting Guide
Issue 1: Unexpectedly large QT interval prolongation is observed at a low dose of this compound in an in-vivo experiment.
-
Question: What are the potential causes for this exaggerated response?
-
Answer:
-
Electrolyte Imbalance: Check the baseline serum potassium and magnesium levels of the animal. Hypokalemia and hypomagnesemia can potentiate QT prolongation.
-
Concurrent Medications: Ensure that no other medications with QT-prolonging potential were administered.
-
Genetic Predisposition: Consider the possibility of genetic variations in cardiac ion channels in the specific animal model.
-
Metabolism: Investigate for potential inhibition of this compound metabolism (primarily via CYP2D6), leading to higher than expected plasma concentrations.
-
Issue 2: Significant and sustained hypotension is observed following this compound administration in an animal model.
-
Question: How can I differentiate between a direct drug effect and a physiological response?
-
Answer:
-
Heart Rate Response: Assess the heart rate. A reflex tachycardia would be expected in response to vasodilation-induced hypotension. A lack of this response or bradycardia might suggest a more complex cardiac effect.
-
Dose-Response Relationship: Determine if the hypotensive effect is dose-dependent. A clear dose-response would support a direct pharmacological effect.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any hypotensive effects on its own.
-
Anesthesia: If the animal is anesthetized, consider the potential for interaction between this compound and the anesthetic agent, which could potentiate hypotension.
-
Issue 3: In-vitro patch-clamp results show inconsistent inhibition of Nav1.5 channels by this compound.
-
Question: What experimental factors could be contributing to this variability?
-
Answer:
-
Drug Solubility and Stability: Confirm the solubility and stability of this compound in the external solution at the tested concentrations. Precipitation of the compound can lead to inaccurate results.
-
Voltage Protocol: Ensure that the voltage protocol is appropriate for assessing the state-dependent block of Nav1.5 (resting, open, and inactivated states). This compound's blocking efficacy may vary depending on the channel state.[5]
-
Cell Health: Monitor the health and stability of the patched cells. A "leaky" seal or rundown of the current over time can affect the accuracy of the measurements.
-
Temperature Control: Maintain a stable temperature, as ion channel kinetics are temperature-sensitive.
-
Issue 4: A discrepancy is observed between in-vitro IC50 values and in-vivo cardiovascular effects.
-
Question: Why might the in-vitro data not directly predict the in-vivo outcome?
-
Answer:
-
Pharmacokinetics: Consider the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. The free plasma concentration at the site of action in vivo may be different from the concentrations used in vitro.
-
Protein Binding: this compound is known to bind to plasma proteins. This will reduce the free fraction of the drug available to interact with cardiac ion channels in vivo.
-
Metabolites: Investigate whether any metabolites of this compound have cardiovascular activity.
-
Integrated Physiological Response: In-vivo cardiovascular effects are the result of a complex interplay of direct cardiac effects, reflex autonomic responses, and potential effects on the vasculature. In-vitro assays only capture a part of this picture.
-
Caption: Troubleshooting workflow for unexpected cardiovascular responses.
References
- 1. Patch-clamp studies of human cardiac ion channels in the evaluation of cardiac electrophysiological effects of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute effect of this compound on ECG parameters in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local-anesthetic like inhibition of the cardiac sodium channel Nav1.5 α-subunit by 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Tropisetron Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tropisetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in-vitro results with this compound are not consistent. What are the potential causes?
A1: Inconsistent results in in-vitro experiments with this compound can stem from several factors:
-
Dual Receptor Activity: this compound is primarily known as a selective 5-HT3 receptor antagonist, but it also acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] The balance of expression of these two receptors in your cell line can significantly influence the outcome. Different cell lines, and even the same cell line at different passage numbers, can have varied receptor expression profiles.[3][4]
-
Cell Line Integrity: The passage number of your cell line is a critical factor. High-passage number cells can exhibit altered morphology, growth rates, and protein expression, including the receptors of interest. It is recommended to use cells within a low passage range and to regularly authenticate your cell lines.[5]
-
Experimental Conditions: Variations in incubation time, serum concentration in the media, and the specific agonists or antagonists used can all contribute to result variability.
-
Compound Stability: While this compound is generally stable, its degradation under acidic conditions has been reported.[6] Ensure proper storage and handling of the compound and be mindful of the pH of your experimental buffers.
Q2: I'm observing a high degree of variability in my in-vivo animal studies. What should I consider?
A2: In-vivo studies introduce additional layers of complexity. Key factors contributing to variability include:
-
Pharmacokinetics and Metabolism: this compound is primarily metabolized by the polymorphic enzyme CYP2D6.[2][6] Genetic variations in this enzyme across different animal strains, and even among individual animals of the same strain, can lead to significant differences in drug bioavailability and clearance, impacting the observed therapeutic effect.[6][7]
-
Animal Strain and Health: Different mouse or rat strains can have distinct physiological and vascular properties, which may influence drug distribution and response.[7][8] The overall health status of the animals is also a crucial factor.
-
Route of Administration and Dosing: The route of administration (e.g., intravenous vs. oral) significantly affects the pharmacokinetic profile of this compound.[6] Inconsistent dosing or administration techniques can introduce variability.
-
Off-Target Effects: The dual activity of this compound on both 5-HT3 and α7-nAChR can lead to complex and sometimes opposing effects in a whole-organism context.[9]
Q3: Are there known inconsistencies in the clinical efficacy of this compound?
A3: Yes, clinical studies have shown some variability in the efficacy of this compound, particularly when compared to other 5-HT3 receptor antagonists. Some studies suggest it may be less effective than agents like granisetron in controlling chemotherapy-induced nausea and vomiting (CINV), especially in the delayed phase.[10][11] However, its efficacy can be enhanced by co-administration with dexamethasone.[11] The recommended dosage is typically 5 mg once daily, as higher doses do not appear to increase efficacy.[11]
Data Summary Tables
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Species | Value | Reference |
| 5-HT3 | Radioligand Binding (Ki) | Human | 3 nM | [12] |
| 5-HT3 | Functional Antagonism (IC50) | Not Specified | 70.1 ± 0.9 nM | [13] |
| α7-nAChR | Radioligand Binding (Ki) | Human | 470 nM | [12] |
| α7-nAChR | Partial Agonist Activity (EC50) | Human | ~2.4 µM | [1][14] |
| α7β2-nAChR | Partial Agonist Activity (EC50) | Human | ~1.5 µM | [1][14] |
Table 2: Clinical Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Chemotherapy Emetogenicity | Phase | Efficacy Endpoint | Efficacy Rate with this compound | Reference |
| Highly Emetogenic (HEC) | Acute | No Emesis/Nausea | 62.5% - 72.5% | [10] |
| Highly Emetogenic (HEC) | Delayed | No Emesis/Nausea | 52.5% | [10] |
| HEC/MEC | Acute | No Emesis/Nausea | 64% | [10] |
| HEC/MEC | Delayed | No Emesis/Nausea | 45.0% - 58.0% | [10] |
| Cisplatin-induced | Acute | Complete Vomiting Prevention | 35% - 76% | [15] |
Experimental Protocols & Troubleshooting
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the existing media from the wells and add the this compound solutions. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.
Troubleshooting:
-
High Background Reading: This could be due to microbial contamination of the media or the presence of reducing agents in your media that can convert MTT to formazan. Ensure sterile techniques and check the composition of your media.
-
Low Signal: This may indicate that the cell number per well is too low or that the incubation time with MTT was insufficient. Optimize cell density and incubation time for your specific cell line.
-
Inconsistent Results: This can be caused by uneven cell plating, edge effects in the 96-well plate, or variability in the metabolic activity of the cells due to high passage number.[5][17] Ensure a homogenous cell suspension before plating and avoid using the outer wells of the plate.
Western Blot for Phosphorylated p38 MAPK
Objective: To determine if this compound modulates the phosphorylation of p38 MAPK.
Detailed Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with this compound and/or a known p38 MAPK activator (e.g., anisomycin) for the desired time. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 (Thr180/Tyr182)) overnight at 4°C with gentle agitation.[18][19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.[20]
Troubleshooting:
-
No or Weak Signal: This could be due to insufficient protein loading, inactive primary antibody, or inefficient protein transfer. Confirm protein transfer with a Ponceau S stain and ensure the primary antibody is validated for your application.
-
High Background: This may be caused by insufficient blocking, too high an antibody concentration, or inadequate washing. Optimize blocking time and antibody dilutions.
-
Non-specific Bands: This can result from a non-specific primary antibody or too high a concentration of the primary or secondary antibody. Run appropriate controls, including a lane with lysate from unstimulated cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. ClinPGx [clinpgx.org]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of therapeutic doses of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commonly used mouse strains have distinct vascular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of alpha-7 nicotinic acetylcholine receptor by this compound mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A narrative review of this compound and palonosetron for the control of chemotherapy-induced nausea and vomiting - Yang - Chinese Clinical Oncology [cco.amegroups.org]
- 11. This compound: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Tropisetron Drug Interactions in Research Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tropisetron. It focuses on potential drug interactions that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which cytochrome P450 (CYP) enzymes are involved?
A1: this compound is extensively metabolized in the liver. The primary metabolic route is hydroxylation of the indole ring at the 5, 6, or 7 position, followed by conjugation reactions (glucuronidation or sulfation).[1][2] The major enzyme responsible for the hydroxylation of this compound is CYP2D6, which accounts for approximately 91% of its metabolism.[2] CYP3A4 plays a minor role.[2]
Q2: We are observing unexpected variability in this compound plasma concentrations in our animal/human study subjects. What could be the cause?
A2: Unexpected variability in this compound plasma levels is often linked to genetic polymorphisms in the CYP2D6 gene.[2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. They may exhibit significantly higher plasma concentrations and a longer half-life of this compound.
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 activity.
-
Normal Metabolizers (NMs): Have normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 activity due to gene duplication. They may have lower-than-expected plasma concentrations of this compound, potentially leading to reduced efficacy.[2][4][5]
Therefore, it is crucial to consider the CYP2D6 genotype of your study subjects when interpreting pharmacokinetic data.
Q3: Can co-administration of other drugs affect this compound's metabolism?
A3: Yes, co-administration of drugs that are inhibitors or inducers of CYP2D6 can significantly alter this compound's pharmacokinetics.
-
CYP2D6 Inhibitors: Drugs that inhibit CYP2D6 can decrease the metabolism of this compound, leading to increased plasma concentrations and a potential for increased side effects.
-
CYP2D6/CYP3A4 Inducers: Drugs that induce CYP enzymes, such as rifampicin and phenobarbital, can increase the metabolism of this compound, resulting in lower plasma concentrations and potentially reduced antiemetic efficacy.[1][6][7]
Refer to the tables in the troubleshooting section for a list of common inhibitors and inducers.
Q4: Are there potential pharmacodynamic interactions to be aware of when using this compound in research?
A4: Yes, there are two main pharmacodynamic interactions of concern:
-
Serotonin Syndrome: Co-administration of this compound with other serotonergic agents can increase the risk of serotonin syndrome, a potentially life-threatening condition.[6][7] Caution is advised when using this compound with drugs such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors (MAOIs).
-
QT Interval Prolongation: Although studies on this compound's effect on the QT interval have shown no significant changes at therapeutic doses, care should be taken when co-administering it with other drugs known to prolong the QT interval.[1][6][8]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy of this compound in a Study Cohort
Possible Cause: This could be due to the presence of CYP2D6 ultrarapid metabolizers (UMs) in your study population, leading to sub-therapeutic plasma concentrations of this compound.
Troubleshooting Steps:
-
Genotype Subjects: If feasible, perform CYP2D6 genotyping on your study subjects to identify their metabolizer status.
-
Analyze Pharmacokinetic Data by Genotype: Stratify your pharmacokinetic data based on the CYP2D6 genotype. This will likely reveal lower plasma concentrations in the UM group.
-
Consider Alternative Antiemetics: For subjects identified as UMs, consider using an alternative antiemetic that is not primarily metabolized by CYP2D6, such as granisetron.[5]
Issue 2: Higher than Expected Incidence of Adverse Events
Possible Cause: This may be due to the co-administration of a CYP2D6 inhibitor, leading to elevated plasma concentrations of this compound, or the presence of CYP2D6 poor metabolizers (PMs) in your study group.
Troubleshooting Steps:
-
Review Co-administered Medications: Carefully review all concomitant medications being administered to the subjects to identify any potential CYP2D6 inhibitors.
-
Monitor Plasma Concentrations: If a CYP2D6 inhibitor must be used, closely monitor this compound plasma concentrations.
-
Dose Adjustment: In cases of co-administration with a strong CYP2D6 inhibitor or in subjects identified as PMs, a dose reduction of this compound may be necessary.
Data Presentation: Pharmacokinetic Interactions
Table 1: Effect of CYP2D6 Genotype on this compound Pharmacokinetics (5 mg oral dose)
| CYP2D6 Genotype Group | N | Mean AUC (ng·h/mL) | Fold Change vs. Wild Type | Mean Cmax (ng/mL) | Mean T1/2 (h) |
| Homozygous Wild Type (1/1) | 2 | 87.7 | 1.0 | 7.9 | 7.3 |
| Heterozygous PM-associated allele (1/10) | 4 | 163.2 | 1.9 | 11.5 | 10.0 |
| Homozygous PM-associated alleles (10/10, 5/10) | 6 | 592.8 | 6.8 | 29.8 | 31.8 |
| Duplicated allele (1/2x2) | 1 | 47.9 | 0.5 | 4.3 | 6.2 |
Data adapted from Kim et al., 2003.[3]
Table 2: Known and Potential Drug Interactions with this compound
| Interacting Drug Class | Specific Examples | Potential Effect on this compound | Recommendation in Research Setting |
| CYP2D6/CYP3A4 Inducers | Rifampicin, Phenobarbital | Decreased plasma concentration | Increase this compound dosage in extensive metabolizers.[1][7] |
| CYP2D6 Inhibitors | Quinidine | Increased plasma concentration | Monitor for increased side effects; consider dose reduction. |
| Serotonergic Agents | SSRIs (e.g., fluoxetine), SNRIs (e.g., venlafaxine), MAOIs | Increased risk of serotonin syndrome | Avoid co-administration if possible. Monitor for signs of serotonin syndrome.[6][7] |
| QT-Prolonging Drugs | Antiarrhythmics, certain antipsychotics | Potential for additive QT prolongation | Use with caution and monitor ECG.[1][6] |
| Beta-blockers | Increased risk of cardiac conduction abnormalities | Use with caution.[6][7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2D6-Mediated this compound Metabolism and Inhibition
Objective: To determine the kinetic parameters of this compound metabolism by CYP2D6 and to assess the inhibitory potential of a test compound on this metabolism.
Materials:
-
Recombinant human CYP2D6 enzyme
-
This compound hydrochloride
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., granisetron)
-
LC-MS/MS system
Methodology:
-
Metabolism Assay: a. Prepare a reaction mixture containing recombinant CYP2D6, the NADPH regenerating system, and potassium phosphate buffer. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding this compound at various concentrations (to determine Km and Vmax). d. Incubate at 37°C for a predetermined time (e.g., 30 minutes). e. Stop the reaction by adding ice-cold acetonitrile containing the internal standard. f. Centrifuge to precipitate the protein. g. Analyze the supernatant by LC-MS/MS to quantify the formation of hydroxylated this compound metabolites.
-
Inhibition Assay: a. Follow the same procedure as the metabolism assay. b. In addition to this compound (at a concentration close to its Km), add the test compound at various concentrations. c. Determine the IC50 value of the test compound by measuring the concentration-dependent inhibition of this compound metabolite formation.
Protocol 2: Clinical Study Protocol to Evaluate the Effect of a CYP2D6 Inducer on this compound Pharmacokinetics
Objective: To assess the impact of co-administration of a known CYP2D6 inducer (e.g., rifampicin) on the single-dose pharmacokinetics of this compound in healthy volunteers.
Study Design: Open-label, two-period, fixed-sequence study.
Methodology:
-
Period 1 (Baseline): a. Administer a single oral dose of 5 mg this compound to healthy volunteers (who have been genotyped as CYP2D6 extensive metabolizers). b. Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). c. Process blood samples to obtain plasma and store at -80°C until analysis.
-
Washout Period: A washout period of at least 7 days.
-
Period 2 (Induction): a. Administer the CYP2D6 inducer (e.g., rifampicin 600 mg daily) for a sufficient duration to achieve maximal induction (e.g., 7 days). b. On the last day of inducer administration, co-administer a single 5 mg oral dose of this compound. c. Repeat the blood sampling schedule as in Period 1.
-
Sample Analysis: a. Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., HPLC or LC-MS/MS).[3][9][10] b. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both periods. c. Statistically compare the pharmacokinetic parameters between the two periods to determine the effect of the inducer.
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. ClinPGx [clinpgx.org]
- 3. Effect of the CYP2D6 genotype on the pharmacokinetics of this compound in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ondansetron and this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. mims.com [mims.com]
- 8. The acute effect of this compound on ECG parameters in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of therapeutic doses of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of therapeutic doses of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the effective concentration range of Tropisetron in vitro
Tropisetron In Vitro Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the effective concentration range of this compound in vitro. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? A1: this compound has a dual mechanism of action, acting as a potent and selective antagonist for the serotonin 5-HT3 receptor and as a partial agonist for the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] Its affinity for other nicotinic subtypes is very low.[1]
Q2: What is a typical starting concentration range for in vitro experiments? A2: The effective concentration of this compound is highly dependent on the experimental model and the target being investigated.
-
For 5-HT3 receptor antagonism: The IC50 is approximately 70.1 nM.[4]
-
For α7-nAChR agonism: The EC50 is in the low micromolar range (~1.5 - 2.4 μM).[5]
-
For immunomodulatory effects: Concentrations between 10 to 50 μg/mL have been used in Jurkat T cells to inhibit transcription factor activation.[4]
-
For neuroprotection: A concentration of 100 nM was shown to be effective in protecting retinal ganglion cells from glutamate-induced excitotoxicity.[6]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: In which solvents can this compound hydrochloride be dissolved for in vitro use? A3: this compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final concentration in the cell culture medium.
Q4: How does this compound affect inflammatory signaling pathways? A4: this compound can inhibit the activation of key transcription factors involved in the immune response, including NFAT, AP-1, and NF-κB.[1][4] It has been shown to specifically inhibit IL-2 gene transcription and synthesis in stimulated T cells.[1][7] Interestingly, it potently inhibits NF-κB activation induced by PMA plus ionomycin but does not affect TNF-α-mediated NF-κB activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's in vitro activity based on published data.
Table 1: Receptor Binding and Activity
| Target Receptor | Activity Type | Value | Species/System | Reference |
| 5-HT3 | Antagonist (IC50) | 70.1 ± 0.9 nM | Not Specified | [4] |
| α7-nAChR | Partial Agonist (EC50) | ~2.4 μM | Human (expressed in Xenopus oocytes) | [5] |
| α7β2 nAChR | Partial Agonist (EC50) | ~1.5 μM | Human (expressed in Xenopus oocytes) | [5] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line / Model | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| Jurkat T cells | Transcription Factor Activation | 10, 25, 50 μg/mL | Inhibition of NFAT, NF-κB, and AP-1 | [4] |
| Human Peripheral T cells | Proliferation & IL-2 Production | Not specified | Inhibition of antigen-induced proliferation | [4] |
| Pig Retinal Ganglion Cells | Neuroprotection | 100 nM | Protection against glutamate-induced excitotoxicity | [6] |
| Echinococcus granulosus Protoscoleces | Protoscolicidal Effect | 50, 150, 250 μM | Dose-dependent mortality | [7] |
Signaling Pathways and Experimental Workflow
dot digraph "Tropisetron_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="this compound Dual Mechanism of Action", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Receptor_5HT3 [label="5-HT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor_a7 [label="α7-nAChR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylcholine [label="Acetylcholine", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channel_Block [label="Ion Channel Blockade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Channel_Open [label="Ion Channel Activation\n(Ca²⁺ Influx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiemetic [label="Antiemetic Effect", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Immunomodulation [label="Immunomodulation\n(↓ NF-κB, ↓ NFAT)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection\n(↓ p38MAPK)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Serotonin -> Receptor_5HT3 [label="Binds"]; this compound -> Receptor_5HT3 [label="Antagonizes", arrowhead=tee, color="#EA4335"]; Receptor_5HT3 -> Ion_Channel_Block [label="Leads to"]; Ion_Channel_Block -> Antiemetic;
Acetylcholine -> Receptor_a7 [label="Binds"]; this compound -> Receptor_a7 [label="Agonizes", color="#34A853"]; Receptor_a7 -> Ion_Channel_Open [label="Leads to"]; Ion_Channel_Open -> Immunomodulation; Ion_Channel_Open -> Neuroprotection; } .dot Caption: this compound's dual action on 5-HT3 and α7-nAChR pathways.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Determining Effective Concentration", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start: Select Cell Line\n& Assay Endpoint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; range_finding [label="1. Range-Finding Experiment\n(e.g., 10 nM to 100 µM)"]; viability [label="2. Assess Cytotoxicity\n(e.g., MTT / LDH Assay)"]; dose_response [label="3. Definitive Dose-Response\n(8-12 concentrations)"]; calculate_ic50 [label="4. Calculate IC50 / EC50\n(Non-linear regression)"]; confirm [label="5. Confirm with Functional Assay\n(e.g., IL-2 ELISA, Ca²⁺ influx)"]; end [label="End: Optimal Concentration\nDetermined", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> range_finding; range_finding -> viability; viability -> dose_response; dose_response -> calculate_ic50; calculate_ic50 -> confirm; confirm -> end; } .dot Caption: A stepwise workflow for in vitro concentration determination.
Troubleshooting Guide
Q: I am not observing any effect of this compound in my cell-based assay. What are the possible causes? A: This could be due to several factors:
-
Receptor Expression: Your cell line may not express the 5-HT3 or α7-nicotinic receptors, or may express them at very low levels. Verify receptor expression using RT-PCR, Western blot, or immunofluorescence.
-
Concentration Range: The concentrations tested may be too low. This compound's effects can span from the nanomolar to the micromolar range depending on the target. Try a broader concentration range in your next experiment.
-
Drug Stability: Ensure your this compound stock solution is properly stored (desiccated at room temperature for the hydrochloride salt) and has not degraded. Prepare fresh dilutions in media for each experiment.
-
Incubation Time: The duration of drug exposure may be insufficient to elicit a measurable response. Review the literature for typical incubation times for your specific assay or consider a time-course experiment.
Q: My results show high variability between replicate wells. How can I improve reproducibility? A: High variability can often be traced to technical issues:
-
Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before seeding. Pay careful attention to your pipetting technique to dispense an equal number of cells into each well. Avoid using the outer wells of a 96-well plate, which are prone to evaporation, or fill them with sterile PBS or media.[8]
-
Reagent Mixing: Thoroughly mix all reagents, including the diluted this compound solution, before adding them to the wells.
-
Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
Assay Protocol: Strictly adhere to incubation times and temperatures. For endpoint assays, ensure that the final step (e.g., adding a developing reagent) is performed consistently across the plate.
dot digraph "Troubleshooting_Logic" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Unexpected Results", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Unexpected Result\n(e.g., No Effect, High Toxicity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is Concentration Range Appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_receptor [label="Does Cell Line Express Target Receptor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Was Protocol Followed Correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagents/Drug Stock Valid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_broaden [label="Action: Broaden Dose Range\n(nM to µM)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; res_verify [label="Action: Verify Receptor Expression\n(RT-PCR, WB)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; res_review [label="Action: Review Protocol Steps\n(Timing, Pipetting)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; res_prepare [label="Action: Prepare Fresh Stock\n& Reagents", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Re-run Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_conc; check_conc -> check_receptor [label="Yes"]; check_conc -> res_broaden [label="No"]; res_broaden -> end;
check_receptor -> check_protocol [label="Yes"]; check_receptor -> res_verify [label="No"]; res_verify -> end;
check_protocol -> check_reagents [label="Yes"]; check_protocol -> res_review [label="No"]; res_review -> end;
check_reagents -> end [label="Yes"]; check_reagents -> res_prepare [label="No"]; res_prepare -> end; } .dot Caption: A logical guide for troubleshooting common experimental issues.
Experimental Protocols
Protocol: Determining the IC50 of this compound on Adherent Cancer Cells Using an MTT Assay
This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of this compound. The specific cell numbers and concentrations should be optimized for your cell line of interest.
1. Materials and Reagents:
-
This compound hydrochloride (e.g., CAS 105826-92-4)
-
DMSO or sterile water for stock solution
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Adherent cells of interest (e.g., HEY, MCF7)
-
Sterile PBS (phosphate-buffered saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at ~570 nm, reference at ~630 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). The optimal density should be determined beforehand to ensure cells are still in logarithmic growth at the end of the assay.[8]
-
Seed 100 μL of the cell suspension into each well of a 96-well plate. Add 100 μL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 0.1 μM to 100 μM) in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 μL of the prepared this compound dilutions and controls to the appropriate wells. Include wells with untreated cells (medium only) and a blank (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 μL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[8]
-
3. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the IC50 value.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 7. In vitro effects of this compound and granisetron against Echinococcus granulosus (s.s.) protoscoleces by involvement of calcineurin and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synentec.com [synentec.com]
Validation & Comparative
A Comparative Analysis of Tropisetron and Ondansetron at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two widely used 5-HT3 receptor antagonists, Tropisetron and Ondansetron. The following sections detail their interaction with the 5-HT3 receptor, supported by quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound and Ondansetron are both potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[1] Their primary clinical application is the prevention of nausea and vomiting, particularly that induced by chemotherapy and surgery.[1][2] While both drugs act on the same molecular target, they exhibit differences in their pharmacological profiles, including binding affinity and pharmacokinetics. Preclinical data suggests this compound may have a higher affinity for the 5-HT3 receptor compared to Ondansetron. Clinically, while both are effective antiemetics, some studies suggest this compound may be superior in preventing postoperative vomiting.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Ondansetron in their interaction with the 5-HT3 receptor. It is important to note that the presented values are derived from multiple studies and may have been determined under varying experimental conditions.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound | Ondansetron | Reference(s) |
| Binding Affinity (pKi) | ~8.28 (Ki = 5.3 nM) | 8.07 - 8.70 | [3][4] |
| Antagonist Potency (pA2) | Not Directly Compared | 8.63 | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater potency.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Ondansetron | Reference(s) |
| Half-life (t½) | ~6 hours | 3-6 hours | [1] |
| Plasma Protein Binding | 59-71% | ~80% | [1] |
| Bioavailability (Oral) | ~60% | ~60% | [1] |
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel predominantly expressed in the central and peripheral nervous systems.[6] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization.[6] this compound and Ondansetron are competitive antagonists that bind to the 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent channel activation. This blockade of neuronal depolarization in key areas involved in the emetic reflex, such as the chemoreceptor trigger zone and vagal afferent nerves, underlies their antiemetic effect.[1]
Activation of the 5-HT3 receptor leads to an increase in intracellular calcium, which in turn can activate downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases (ERK).[7]
5-HT3 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to compare this compound and Ondansetron's effects on the 5-HT3 receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and Ondansetron for the 5-HT3 receptor.
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron), and varying concentrations of the unlabeled competitor drug (this compound or Ondansetron).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional antagonism of this compound and Ondansetron on 5-HT3 receptor-mediated ion currents.
-
Cell Preparation: Cells expressing the 5-HT3 receptor are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is brought into contact with a single cell.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.
-
Agonist Application: The 5-HT3 receptor agonist, serotonin, is applied to the cell to evoke an inward current.
-
Antagonist Application: The effect of this compound or Ondansetron is assessed by co-applying the antagonist with serotonin or by pre-incubating the cell with the antagonist before serotonin application. The reduction in the serotonin-evoked current is measured.
-
Data Analysis: The concentration-response curve for the antagonist's inhibition of the serotonin-evoked current is generated to determine the IC50 value. The pA2 value can be determined by measuring the shift in the serotonin concentration-response curve in the presence of different concentrations of the antagonist.
Logical Flow of 5-HT3 Antagonism
Conclusion
Both this compound and Ondansetron are effective 5-HT3 receptor antagonists. Preclinical data suggests potential differences in their binding affinities, with some evidence pointing towards a higher affinity for this compound. Clinically, while both are widely used and generally considered to have similar efficacy, some meta-analyses suggest a potential superiority of this compound in specific contexts, such as the prevention of postoperative vomiting. The choice between these agents may depend on various factors, including the specific clinical indication, patient characteristics, and cost-effectiveness. Further head-to-head preclinical studies under identical experimental conditions are warranted to provide a more definitive comparison of their pharmacological profiles at the 5-HT3 receptor.
References
- 1. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. PharmGKB summary: ondansetron and this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva). | Sigma-Aldrich [merckmillipore.com]
- 5. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 6. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tropisetron and Granisetron for Chemotherapy-Induced Nausea and Vomiting (CINV)
An objective guide for researchers and drug development professionals on the relative efficacy, mechanisms, and clinical applications of two established 5-HT3 receptor antagonists.
In the management of chemotherapy-induced nausea and vomiting (CINV), a significant side effect of many cancer treatments, serotonin 5-HT3 receptor antagonists are a cornerstone of prophylactic therapy. Among these, Tropisetron and Granisetron have been widely used. This guide provides a detailed comparison of their efficacy, supported by clinical data, to aid researchers, scientists, and drug development professionals in their understanding and application of these antiemetic agents.
Efficacy Comparison: A Data-Driven Overview
Clinical studies have demonstrated that both this compound and Granisetron are effective in preventing CINV. However, a pooled analysis of multiple randomized studies suggests a marginal but statistically significant advantage for Granisetron over this compound in controlling acute CINV.[1][2]
One prospective, randomized study in children receiving highly emetogenic chemotherapy found that Granisetron was more effective than this compound in controlling both acute nausea and vomiting.[3] Specifically, complete control of acute vomiting was achieved in 88% of patients receiving Granisetron compared to 74% in the this compound group.[3] For acute nausea, the complete control rates were 82% for Granisetron and 56% for this compound.[3]
A pooled analysis of twelve studies encompassing 810 patients also indicated an advantage for Granisetron.[1][2] This analysis revealed a 6.4% higher overall response rate for Granisetron compared to this compound.[1][2] The advantage was more pronounced in patients receiving non-cisplatin-based chemotherapy.[1][2] While some individual studies have shown no significant difference between the two drugs, the overall trend from pooled data favors Granisetron for the control of acute CINV.[1][2][4]
Table 1: Comparative Efficacy in Acute CINV (Single Study in Pediatric Patients)
| Outcome (Acute Phase) | This compound | Granisetron | P-value |
| Complete Control of Vomiting | 74% | 88% | 0.04 |
| Complete Control of Nausea | 56% | 82% | 0.002 |
| Overall Complete Response | 29% | 55% | 0.007 |
| (Data from a prospective, randomized study in 51 children across 133 chemotherapy cycles)[3] |
Table 2: Pooled Analysis of Efficacy in Acute CINV (12 Studies)
| Chemotherapy Type | Advantage | Difference in Response Rate | Statistical Significance |
| All Chemotherapies | Granisetron | 6.4% | p = 0.042 |
| Cisplatin-based | Granisetron | 5.4% | Not Statistically Significant |
| Non-cisplatin-based | Granisetron | 7.3% | One study showed significance |
| (Data from a pooled analysis of 12 studies involving 810 patients)[1][2] |
Mechanism of Action: Targeting the 5-HT3 Receptor Pathway
Both this compound and Granisetron are selective antagonists of the serotonin 5-HT3 receptor.[3][4][5][6][7][8] Chemotherapeutic agents can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[5][6][9] This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center in the medulla.[5][6][10]
By blocking these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), this compound and Granisetron interrupt the emetic signaling pathway, thereby preventing nausea and vomiting.[5][6][8][10]
Experimental Protocols: A Look at the Clinical Trial Design
The comparative efficacy data presented is derived from prospective, randomized clinical trials. A common methodology employed in these studies is outlined below.
Patient Population: The studies typically enroll cancer patients scheduled to receive moderately to highly emetogenic chemotherapy.[3]
Randomization and Blinding: Patients are randomly assigned to receive either this compound or Granisetron in a double-blind fashion, where neither the patient nor the investigator knows which drug is being administered.
Dosing Regimen:
-
This compound: A common intravenous dose is 0.2 mg/kg.[3]
-
Granisetron: A typical intravenous dose is 40 mcg/kg.[3] The antiemetic is administered before the start of chemotherapy.
Efficacy Assessment: The primary endpoints are typically the frequency and severity of nausea and vomiting episodes. A "complete response" is often defined as no emetic episodes and no use of rescue antiemetic medication during the acute phase (the first 24 hours after chemotherapy).[1][2]
Tolerability and Safety Profile
Both this compound and Granisetron are generally well-tolerated, with adverse reactions being few and mild.[3] Studies have reported no significant differences in the tolerability of the two antiemetic therapies.[3]
Conclusion
Both this compound and Granisetron are effective 5-HT3 receptor antagonists for the prevention of CINV. However, the available evidence from pooled analyses and some head-to-head clinical trials suggests that Granisetron may offer a slight efficacy advantage, particularly in the control of acute nausea and vomiting. The choice between these agents may also be influenced by factors such as cost, availability, and specific patient populations. Further research, including well-designed, large-scale clinical trials, would be beneficial to further delineate the comparative efficacy of these two important antiemetic drugs.
References
- 1. Granisetron versus this compound for prophylaxis of acute chemotherapy-induced emesis: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Comparison of this compound and granisetron in the control of nausea and vomiting in children receiving combined cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irispublishers.com [irispublishers.com]
- 6. irispublishers.com [irispublishers.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 9. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. youtube.com [youtube.com]
Unveiling the In Vivo Anti-Inflammatory Efficacy of Tropisetron: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Tropisetron against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
This compound, a well-established 5-HT3 receptor antagonist, has demonstrated significant anti-inflammatory properties in various in vivo models. This guide synthesizes findings from multiple studies to offer a clear comparison of its efficacy, outlines the experimental protocols used for its validation, and illustrates the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of this compound: A Quantitative Overview
The anti-inflammatory potential of this compound has been benchmarked against established anti-inflammatory agents, most notably the corticosteroid dexamethasone. The following table summarizes the quantitative outcomes from comparative in vivo studies.
| Model of Inflammation | Drug Administered | Dosage | Key Inflammatory Marker | Result (% Reduction or Change) | Reference |
| Acetic Acid-Induced Colitis in Rats | This compound (Intraperitoneal) | 2 mg/kg | Myeloperoxidase (MPO) Activity | Significant Reduction | [1] |
| This compound (Intrarectal) | 2 mg/kg | Myeloperoxidase (MPO) Activity | Significant Reduction | [1] | |
| Dexamethasone (Intraperitoneal) | 1 mg/kg | Myeloperoxidase (MPO) Activity | Significant Reduction (effects were greater than this compound) | [1] | |
| Dexamethasone (Intrarectal) | 1 mg/kg | Myeloperoxidase (MPO) Activity | Significant Reduction (effects were greater than this compound) | [1] | |
| This compound (Intraperitoneal) | 2 mg/kg | Malondialdehyde (MDA) Levels | Significant Reduction | [1] | |
| Dexamethasone (Intraperitoneal) | 1 mg/kg | Malondialdehyde (MDA) Levels | Significant Reduction | [1] | |
| TNBS-Induced Colitis in Rats | This compound | 2 mg/kg | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant Reduction | [2][3] |
| Dexamethasone | 1 mg/kg | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant Reduction | [2][3] | |
| Rat Sepsis Model (CLP) | This compound Hydrochloride | 1 mg/kg | Interleukin-6 (IL-6) | Significant Inhibition (p<0.01) | [4] |
| This compound | Not Specified | Serum Noradrenaline | Significant Inhibition (p<0.05) | [4] | |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice | This compound | Not Specified | IL-1β, IL-6, TNF-α (gene and protein expression) | Significant Down-regulation | [5] |
| Spared Nerve Injury (SNI)-Induced Neuropathic Pain in Rats | This compound | Not Specified | IL-6, IL-1β, TNF-α in spinal cord | Significant Decrease | [6] |
Delving into the Experimental Protocols
The validation of this compound's anti-inflammatory effects relies on robust and reproducible in vivo models of inflammation. Below are detailed methodologies for two commonly cited experimental protocols.
Acetic Acid-Induced Colitis Model in Rats
This model is frequently used to induce acute colonic inflammation, mimicking aspects of inflammatory bowel disease.
Experimental Workflow:
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Induction of Colitis: After a period of fasting, rats are lightly anesthetized. A solution of 4% (v/v) acetic acid is instilled into the colon via a catheter inserted rectally.
-
Drug Administration: One hour following the induction of colitis, animals are treated with either this compound (2 mg/kg) or dexamethasone (1 mg/kg) via intraperitoneal (IP) or intrarectal (IR) administration. A control group receives a vehicle.[1]
-
Sample Collection and Analysis: Twenty-four hours after the induction of colitis, the animals are euthanized. The distal colon is removed and assessed for macroscopic damage. Tissue samples are then processed for microscopic examination and biochemical analysis, including the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), malondialdehyde (MDA) levels (a marker of lipid peroxidation), and the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]
Cecal Ligation and Puncture (CLP) Sepsis Model in Rats
The CLP model is a widely accepted method for inducing polymicrobial sepsis that closely resembles the clinical progression of human sepsis.
Experimental Workflow:
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Sepsis Induction: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured with a needle to allow the extrusion of a small amount of fecal matter into the peritoneal cavity. The incision is then closed. Sham-operated animals undergo the same procedure without ligation and puncture.
-
Drug Administration: Immediately following the CLP surgery, this compound hydrochloride (1 mg/kg) is administered to the treatment group.[4]
-
Data and Sample Collection: Continuous electrocardiograms can be recorded to analyze heart rate variability (HRV). Blood samples are collected at specific time points (e.g., 6 hours post-surgery) for the measurement of serum cytokines (like IL-6) and catecholamines.[4]
Signaling Pathways in this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokine production at a post-transcriptional level. Furthermore, this compound's interaction with the α7 nicotinic acetylcholine receptor (α7nAChR) plays a crucial role in mitigating inflammation.
References
- 1. Anti-inflammatory effects of 5-HT receptor antagonist, this compound on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. Involvement of 5HT3 Receptors in Anti-Inflammatory Effects of this compound on Experimental TNBS-Induced Colitis in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental examination of anti-inflammatory effects of a 5-HT3 receptor antagonist, this compound, and concomitant effects on autonomic nervous function in a rat sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tropisetron's Effects on Cytokine Release: A Comparative Guide for Researchers
An objective analysis of tropisetron's anti-inflammatory properties in comparison to other α7 nicotinic acetylcholine receptor agonists, supported by experimental data.
This guide provides a comprehensive comparison of the reproducibility of this compound's effects on cytokine release with alternative α7 nicotinic acetylcholine receptor (α7nAChR) agonists. This compound, a well-established 5-HT3 receptor antagonist, has garnered significant interest for its anti-inflammatory effects, primarily mediated through its agonistic activity on α7nAChRs. This action modulates the cholinergic anti-inflammatory pathway, a crucial neural circuit that regulates the innate immune response. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Comparative Analysis of α7nAChR Agonists on Cytokine Release
The following tables summarize the quantitative data on the inhibitory effects of this compound and alternative α7nAChR agonists on the release of key pro-inflammatory cytokines. The data is compiled from various studies, and it is important to note that experimental conditions such as cell type, stimulus, and drug concentration vary, which may influence the observed efficacy.
Table 1: this compound - Inhibition of Pro-inflammatory Cytokines
| Cell Type | Stimulus | Cytokine | This compound Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-17 | Not specified | "Considerably suppresses" cytokine levels in the media.[1] | [1] |
| Mice Cerebral Cortex | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Significantly down-regulated the gene transcription and protein expression.[2] | [2] |
Table 2: Alternative α7nAChR Agonists - Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulus | Cytokine | Concentration | Observed Effect | Reference |
| GTS-21 | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | ~10 µM | ~50% inhibition (EC50) | [2] |
| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | 100 µM | 76% suppression | [2] | |
| PNU-282987 | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 100 µM | 65.9% reduction in protein level | [3] |
| AR-R17779 | Mouse Colon | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) | IL-1β, IL-6 | 1.5 mg/kg | Slightly reduced IL-1β and remarkably lowered IL-6 levels.[4] | [4] |
| m-bromo PEP | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Pro-inflammatory cytokines | Not specified | Significantly reduced cytokine production.[5] | [5] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are outlined below.
In Vitro Cytokine Release Assay (General Protocol)
This protocol provides a general framework for assessing the effect of α7nAChR agonists on cytokine release from immune cells. Specific parameters should be optimized based on the cell type and research question.
-
Cell Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
RAW264.7 Macrophages: Culture the murine macrophage cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Differentiate cells into macrophages by culturing in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days.
-
-
Cell Stimulation:
-
Seed cells in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of the test compound (e.g., this compound, GTS-21) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL. Include a vehicle control (no compound) and an unstimulated control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for a specified period, typically 4 to 24 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release) using non-linear regression analysis.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Cholinergic Anti-Inflammatory Pathway.
Caption: Cytokine Release Assay Workflow.
Conclusion
The available data consistently demonstrate that this compound, through its agonistic activity on α7nAChRs, reproducibly suppresses the release of pro-inflammatory cytokines. This anti-inflammatory effect is a common feature among various α7nAChR agonists, including GTS-21, PNU-282987, AR-R17779, and "silent agonists" like m-bromo PEP. While the magnitude of this effect varies depending on the specific compound and the experimental conditions, the overall trend of cytokine inhibition via the cholinergic anti-inflammatory pathway is well-supported. For researchers and drug developers, this compound serves as a valuable reference compound for exploring the therapeutic potential of α7nAChR modulation in inflammatory diseases. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate the subtle differences in potency and efficacy among these promising anti-inflammatory agents.
References
- 1. This compound balances immune responses via TLR2, TLR4 and JAK2/STAT3 signalling pathway in LPS-stimulated PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of the Anti-inflammatory Properties of Two Nicotinic Acetylcholine Receptor Ligands, Phosphocholine and pCF3-diEPP [frontiersin.org]
- 4. Frontiers | α7 Nicotinic Agonist AR-R17779 Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 5. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Tropisetron and Palonosetron in Antiemetic Therapy
A comprehensive guide for researchers and drug development professionals on the adverse event profiles of two key 5-HT3 receptor antagonists, supported by clinical trial data and detailed experimental methodologies.
In the landscape of antiemetic therapies, particularly for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), the choice of a 5-HT3 receptor antagonist is pivotal. This guide provides a detailed comparison of the side effect profiles of two prominent agents in this class: Tropisetron, a first-generation antagonist, and Palonosetron, a second-generation antagonist with a distinct pharmacological profile. This objective analysis, supported by quantitative data from comparative clinical trials and detailed experimental protocols, aims to inform researchers, scientists, and drug development professionals in their evaluation of these antiemetic agents.
Executive Summary
Both this compound and Palonosetron are generally well-tolerated, with the most common adverse events being headache, constipation, and dizziness.[1][2] However, nuanced differences in their side effect profiles have been observed in clinical studies. Palonosetron, with its higher binding affinity and longer half-life, has demonstrated superior efficacy in preventing delayed CINV.[3] Comparative studies suggest a similar overall incidence of adverse events between the two drugs, with some variations in the frequency of specific side effects.[3] This guide delves into the specifics of these adverse event profiles, presenting the data in a structured format for ease of comparison.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of common adverse events associated with this compound and Palonosetron as reported in comparative clinical trials.
Table 1: Incidence of Common Adverse Events in Chemotherapy-Induced Nausea and Vomiting (CINV) Studies
| Adverse Event | This compound Incidence (%) | Palonosetron Incidence (%) | Study Population/Chemotherapy Regimen | Reference |
| Headache | 2.1 - 2.3 | 1.6 - 2.7 | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Constipation | 17.2 | 14.8 | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Dizziness | 2.1 | 2.7 | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Distention | 7.8 | 3.9 | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Fatigue | 10.9 | 7.8 | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Increased Aminotransferase | 2.3 | 2.3 | Highly Emetogenic Chemotherapy (HEC) | [3] |
Table 2: Incidence of Common Adverse Events in Postoperative Nausea and Vomiting (PONV) Studies
| Adverse Event | This compound Incidence (%) | Palonosetron Incidence (%) | Study Population/Surgical Procedure | Reference |
| Headache | 30.8 | 32.7 | Middle Ear Surgery | [4] |
| Constipation | 30.8 | 32.7 | Middle Ear Surgery | [4] |
| Dizziness | Not Reported | Not Reported | Middle Ear Surgery | [4] |
| Arrhythmias | More frequent than Palonosetron (not statistically significant) | Less frequent than this compound (not statistically significant) | Pediatric Adenotonsillectomy | [5] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials. The following is a generalized protocol that reflects the methodologies typically employed in such studies to assess the side effect profiles of this compound and Palonosetron.
Objective: To compare the incidence and severity of adverse events associated with this compound and Palonosetron in the prevention of CINV or PONV.
Study Design: A multicenter, randomized, double-blind, parallel-group or crossover design is commonly used.
Patient Population:
-
Inclusion Criteria: Adult or pediatric patients scheduled to receive moderately or highly emetogenic chemotherapy or undergoing surgical procedures with a moderate to high risk of PONV. Patients must provide informed consent.
-
Exclusion Criteria: Patients with known hypersensitivity to 5-HT3 receptor antagonists, pregnant or breastfeeding women, and patients with significant cardiac, renal, or hepatic impairment.
Interventions:
-
Test Group: Intravenous administration of a standard dose of Palonosetron (e.g., 0.25 mg for adults) prior to chemotherapy or induction of anesthesia.
-
Control Group: Intravenous administration of a standard dose of this compound (e.g., 5 mg for adults) prior to chemotherapy or induction of anesthesia.
-
Blinding: Both the patient and the investigator are blinded to the treatment allocation. The study drugs are prepared in identical syringes to maintain blinding.
Assessment of Adverse Events:
-
Adverse events are systematically recorded at predefined intervals (e.g., 0-24 hours, 24-120 hours post-treatment) using a standardized questionnaire or a patient diary.
-
The Common Terminology Criteria for Adverse Events (CTCAE) is often used to grade the severity of adverse events.
-
Vital signs, electrocardiograms (ECGs), and laboratory parameters are monitored at baseline and at specified time points during the study.
-
All adverse events, regardless of their perceived relationship to the study drug, are recorded and evaluated.
Statistical Analysis:
-
The incidence of each adverse event is calculated for each treatment group.
-
Statistical comparisons between the groups are performed using appropriate statistical tests, such as the Chi-square test or Fisher's exact test for categorical variables.
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound and Palonosetron.
Caption: Generalized workflow of a comparative clinical trial.
Conclusion
The selection between this compound and Palonosetron for antiemetic prophylaxis requires a careful consideration of their efficacy and side effect profiles. While both drugs are effective and generally well-tolerated, the available evidence suggests that Palonosetron may offer an advantage in the prevention of delayed CINV. The incidence of common side effects such as headache and constipation appears to be broadly similar, although minor differences have been reported in specific patient populations and clinical settings.
For researchers and drug development professionals, a thorough understanding of these nuances is crucial for designing future clinical trials, developing novel antiemetic agents, and optimizing treatment strategies for patients at risk of nausea and vomiting. The data and protocols presented in this guide provide a solid foundation for such endeavors, emphasizing the importance of rigorous, comparative studies in advancing the field of antiemetic therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A narrative review of this compound and palonosetron for the control of chemotherapy-induced nausea and vomiting - Yang - Chinese Clinical Oncology [cco.amegroups.org]
- 4. Comparison of ondansetron, this compound, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron versus this compound with dexamethasone for prevention of postoperative nausea and vomiting in pediatric adenotonsillectomy: a single center, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First-Generation 5-HT3 Antagonists
First-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, often referred to as "setrons," revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy (CINV), radiation therapy (RINV), and postoperative recovery (PONV).[1][2] These agents act by selectively blocking the 5-HT3 receptor, a ligand-gated ion channel, which is prevalent on vagal afferent nerves in the gastrointestinal tract and in specific areas of the brain, such as the chemoreceptor trigger zone.[1][2][3] The primary first-generation antagonists include ondansetron, granisetron, dolasetron, and tropisetron.[1][4] While they share a common mechanism of action, they exhibit distinct pharmacological and pharmacokinetic profiles that can influence clinical utility.[4][5] This guide provides a detailed, data-driven comparison of these agents for researchers and drug development professionals.
Pharmacological and Pharmacokinetic Profile
The first-generation 5-HT3 antagonists, despite sharing a core function, possess different chemical structures, receptor binding affinities, and pharmacokinetic properties.[5] Ondansetron is a carbazole derivative, granisetron is an indazole, while dolasetron and this compound are indole derivatives.[4][5] These structural differences contribute to variations in their binding affinity and metabolism, which is primarily handled by the cytochrome P450 (CYP) system.[4][6] Such metabolic differences can be significant, as patient-specific variations in CYP enzymes (e.g., CYP2D6) may lead to differing responses to a given antagonist, suggesting that a patient resistant to one agent might benefit from another.[4]
| Parameter | Ondansetron | Granisetron | Dolasetron | This compound |
| Chemical Class | Carbazole derivative[5] | Indazole derivative[5] | Indole derivative[5] | Indole derivative[4] |
| Binding Affinity (Ki, nM) | 4.9 (Human)[4] | 1.44 (Human)[4] | 20.03 (NG108-15 cells)[4] | 11 (Human)[4] |
| Half-life (T½, hours) | ~3.9[4] | ~9[7] | ~7.3[7] | Up to 24 hours[4] |
| Primary Metabolism | CYP3A4, CYP1A2, CYP2D6[6] | CYP450 system[6] | Metabolized to hydrodolasetron[6] | CYP2D6[4] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary clinical application for first-generation 5-HT3 antagonists is the prevention of CINV. They are particularly effective in managing acute emesis, which occurs within the first 24 hours after chemotherapy.[4] However, their efficacy in controlling delayed CINV (occurring >24-120 hours post-chemotherapy) is notably less pronounced.[8] Multiple large-scale clinical trials have generally concluded that, when used at equipotent doses, the first-generation agents are therapeutically equivalent for the control of acute CINV.[8][9][10] For comparison, palonosetron, a second-generation antagonist with a significantly longer half-life and higher binding affinity, has demonstrated superior efficacy in preventing both acute and, most notably, delayed CINV.[11][12][13]
| Endpoint (Highly Emetogenic Chemotherapy) | Ondansetron | Granisetron | Dolasetron | Palonosetron (2nd Gen. for comparison) |
| Complete Response (Acute, 0-24h) | ~70-75% | ~70-75% | ~70-75% | Significantly higher than 1st Gen.[11][14] |
| Complete Response (Delayed, >24-120h) | ~40-45% | ~40-45% | ~40-45% | ~57%[11] |
| Complete Response (Overall, 0-120h) | ~35-40% | ~35-40% | ~35-40% | ~51%[11] |
Note: Efficacy data is aggregated from multiple studies and can vary based on the specific chemotherapy regimen and patient population. The first-generation agents are considered to have similar efficacy profiles.[8][9]
Safety and Side Effect Profile
First-generation 5-HT3 antagonists are generally well-tolerated.[1] The most commonly reported side effects are mild to moderate and include headache, constipation, and dizziness.[14][15] A more significant safety concern is the potential for these drugs to cause a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes.[6][16] This risk has led to regulatory actions, such as contraindications for the intravenous use of high-dose ondansetron and dolasetron.[6][16] In contrast, palonosetron does not appear to carry a clinically significant risk of QT prolongation.[6]
| Adverse Event | Ondansetron | Granisetron | Dolasetron |
| Common Side Effects | Headache, constipation, dizziness[14][15] | Headache, constipation[14] | Headache, dizziness[14] |
| QT Prolongation | Yes, dose-dependent risk[6] | Yes, potential risk[6] | Yes, potential risk[6] |
Signaling Pathway and Experimental Protocols
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[3] When serotonin (5-HT) binds to the extracellular domain of the receptor, it induces a conformational change that opens a central pore.[3] This allows for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, leading to depolarization of the neuron and the propagation of an excitatory signal.[3] Antagonists like ondansetron competitively block the binding of serotonin, thereby preventing channel opening and subsequent neuronal excitation.[4]
Caption: 5-HT3 receptor activation and antagonism pathway.
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Tissue Preparation: Membranes prepared from cells expressing human 5-HT3 receptors (e.g., HEK293 cells) or from brain tissue rich in these receptors (e.g., cerebral cortex).[17]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (³H), such as [³H]GR65630 or [³H]-(S)-zacopride.[18]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[19] Other components like MgCl₂ or EDTA may be included depending on the specific protocol.[18]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent 5-HT3 antagonist (e.g., this compound or granisetron) to determine non-specific binding.
-
Test Compounds: Serial dilutions of the first-generation antagonists (ondansetron, granisetron, etc.) to be tested.
-
Equipment: 96-well plates, scintillation counter, glass fiber filters (e.g., GF/C), and a cell harvester.
2. Procedure:
-
Incubation Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and the cell membrane preparation.
-
Total Binding: To some wells, add only the components listed above.
-
Non-specific Binding: To another set of wells, add the non-specific binding control ligand.
-
Competitive Binding: To the remaining wells, add varying concentrations of the test compounds (e.g., ondansetron).
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[19]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the resulting sigmoidal curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a 5-HT3 receptor competitive binding assay.
Conclusion
The first-generation 5-HT3 antagonists—ondansetron, granisetron, dolasetron, and this compound—represent a cornerstone in antiemetic therapy. Head-to-head comparisons reveal that while they have distinct chemical structures and pharmacokinetic profiles, they are largely considered therapeutically equivalent for the prevention of acute chemotherapy-induced nausea and vomiting.[8][10] Their primary limitations include reduced efficacy for delayed CINV and a potential risk of cardiac QT prolongation.[6][8] These characteristics distinguish them from the second-generation antagonist palonosetron, which offers a longer duration of action and improved efficacy against delayed symptoms with a more favorable cardiac safety profile.[6][11] For researchers, understanding these differences is crucial for the development of novel antiemetics that can build upon the successes and address the shortcomings of these pioneering drugs.
References
- 1. drugs.com [drugs.com]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery and chemotherapy: protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding to Solubilized 5-HT3 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Validating Tropisetron's Specificity for the α7 Nicotinic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tropisetron's specificity for the α7 nicotinic acetylcholine receptor (nAChR) against other relevant receptors. The information presented is supported by experimental data from peer-reviewed studies, offering researchers a comprehensive overview of this compound's pharmacological profile.
This compound, a well-known 5-HT3 receptor antagonist used clinically as an antiemetic, has garnered significant attention for its high-affinity binding and partial agonist activity at the α7 nAChR.[1][2][3] This dual pharmacology makes it a valuable tool for studying the role of the α7 nAChR in various physiological and pathological processes, including cognitive function and inflammation.[4][5][6][7] This guide will delve into the experimental evidence that validates this compound's specificity for the α7 nAChR, comparing its activity at this target with other nicotinic receptor subtypes and the 5-HT3 receptor.
Comparative Binding Affinities and Functional Potencies
The specificity of a ligand for its target receptor is a critical aspect of its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at the α7 nAChR in comparison to other receptors.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| α7 nAChR | This compound | 6.9 | [1] |
| α4β2 nAChR | This compound | >10,000 | [1] |
| 5-HT3 Receptor | This compound | 5.3 |
Table 1: Comparative Binding Affinities of this compound. This table highlights this compound's high affinity for the α7 nAChR, which is comparable to its affinity for the 5-HT3 receptor. Notably, its affinity for the α4β2 nAChR subtype is significantly lower.
| Receptor Subtype | Ligand | EC50/IC50 (nM) | Assay Type | Reference |
| α7 nAChR | This compound (agonist) | ~2400 (EC50) | Electrophysiology (Xenopus oocytes) | [5] |
| α7β2 nAChR | This compound (agonist) | ~1500 (EC50) | Electrophysiology (Xenopus oocytes) | [5] |
| α3β4 nAChR | This compound (antagonist) | 1.8 (IC50) | Electrophysiology (Xenopus oocytes) | [8] |
| 5-HT3 Receptor | This compound (antagonist) | 70.1 (IC50) | [9] |
Table 2: Comparative Functional Potencies of this compound. This table showcases this compound's partial agonist activity at the α7 and α7β2 nAChRs and its antagonist activity at the α3β4 and 5-HT3 receptors. The potency varies across different receptor subtypes.
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments cited in the validation of this compound's specificity for the α7 nAChR.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a ligand to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from cells expressing the human α7 nAChR or rodent brain tissue.
-
Radioligand specific for the α7 nAChR, such as [3H]methyllycaconitine ([3H]MLA) or [125I]α-bungarotoxin.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ligand-gated ion channels, such as the α7 nAChR.
Objective: To determine the functional effect (agonist or antagonist) and potency (EC50 or IC50) of this compound on human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
Recording solution (e.g., Ba2+ Ringer's solution).
-
This compound hydrochloride.
-
Two-electrode voltage clamp setup.
Procedure:
-
Inject the cRNA encoding the human α7 nAChR into the Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, apply increasing concentrations of this compound and measure the evoked inward current.
-
To test for antagonist activity, co-apply a known α7 nAChR agonist (e.g., acetylcholine) with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.
-
Construct concentration-response curves and fit the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Signaling Pathways of this compound at the α7 nAChR
Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist like this compound leads to the influx of cations, most notably Ca2+. This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events that can modulate various cellular functions, including gene expression and synaptic plasticity.
Caption: this compound-mediated α7 nAChR signaling pathway.
Conclusion
The experimental data clearly demonstrate that this compound is a high-affinity partial agonist at the α7 nicotinic acetylcholine receptor. While it also potently antagonizes the 5-HT3 receptor, its selectivity against other nAChR subtypes, such as the α4β2 receptor, is pronounced. This pharmacological profile makes this compound a valuable research tool for investigating the physiological and therapeutic roles of the α7 nAChR. Researchers should, however, remain mindful of its potent 5-HT3 receptor antagonism when designing and interpreting experiments. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for further research into the multifaceted actions of this compound.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. researchgate.net [researchgate.net]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. This compound via α7 nicotinic acetylcholine receptor suppresses tumor necrosis factor-α-mediated cell responses of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tropisetron: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tropisetron is paramount for laboratories and research facilities. As a compound classified with acute oral toxicity and significant aquatic toxicity, adherence to established protocols is essential to protect both personnel and the ecosystem.
This compound, a potent 5-HT3 receptor antagonist, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2][3][4] This guide provides a step-by-step procedure for the proper disposal of this compound, aligning with safety and regulatory best practices.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard classifications as identified in safety data sheets (SDS).
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][2][4][5] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life.[1][2][4] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.[5] This is critical to prevent the release of this environmentally hazardous substance into waterways.
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., vials, pipette tips, contaminated absorbent materials).
3. Containerization:
-
The hazardous waste container must be:
-
Compatible with the chemical.
-
Securely sealed to prevent leaks or spills.
-
Labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
4. Handling Spills:
-
In the event of a spill, contain the material immediately.
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material and any solid powder using appropriate tools (e.g., spark-proof scoop).
-
Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations for hazardous pharmaceutical waste.[1][5][6] Disposal at an approved waste disposal plant is recommended.[1][3]
Experimental Workflow: this compound Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tropisetron
For Immediate Reference: Essential Safety and Handling Protocols for Tropisetron
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound and its hydrochloride salt are potent compounds that require careful handling to prevent exposure and environmental contamination.
Hazard Identification and Classification
This compound hydrochloride is classified with several hazards that necessitate stringent safety measures. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also known to cause skin and serious eye irritation.[2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[3] The following PPE is recommended to minimize exposure.
Standard Laboratory Operations (Low-Risk Scenarios)
For routine tasks such as handling intact oral or ready-to-use dosage forms, the following PPE should be worn:[4]
-
Gloves : Appropriate chemical-resistant gloves (minimum standard BS EN 374:2003) should be worn and inspected before use.[3]
-
Eye Protection : Safety glasses with side shields are essential to prevent accidental eye contact.[2]
-
Lab Coat : A standard laboratory coat should be worn to protect street clothing.
Compounding, Weighing, and High-Risk Operations
When there is a potential for generating dust or aerosols, such as during weighing or preparing solutions, more stringent PPE is required:[3][5]
-
Gloves : Double chemotherapy gloves are recommended.[4]
-
Gown : A gown demonstrated to be resistant to hazardous drugs is required.[4]
-
Eye and Face Protection : Safety goggles and a face shield should be used to protect against splashes and airborne particles.[2][6]
-
Respiratory Protection : If the risk assessment indicates it is necessary, a suitable respirator should be used.[3] All handling of powdered this compound should be performed in a chemical fume hood or other ventilated enclosure.[3][5]
Operational and Disposal Plans
Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area.[7] A laboratory fume hood is recommended, especially when working with the solid form, to avoid the formation of dust and aerosols.[3] Ensure that a safety shower and eye wash station are readily accessible.[2][3]
-
Handling Practices : Avoid direct contact with the substance.[7] Do not breathe dust, fumes, or mists.[7] Wash hands thoroughly after handling.[2][3]
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] It should be stored locked up.[7]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Classification : this compound is considered a hazardous waste due to its toxicity.
-
Disposal Procedure :
-
Collect all waste material, including unused this compound, contaminated PPE, and cleaning materials, in a suitable, sealed, and clearly labeled container for hazardous waste.[5]
-
Arrange for collection by a specialized disposal company in accordance with local, national, and regional regulations.[3]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1][7]
-
For unused medications in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[8][9] If such a program is not available, the medication can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the household trash.[8][10]
Emergency Procedures
Accidental Spills
In the event of a spill, prompt and appropriate action is necessary to contain the contamination and prevent exposure.
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, put on the necessary PPE, including double gloves, a gown, eye protection, and respiratory protection if powders are involved.[2]
-
Contain and Clean the Spill :
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Dispose of Waste : All materials used for cleanup should be disposed of as hazardous waste.[3]
Caption: Workflow for handling a chemical spill.
Exposure Response
-
Eye Contact : Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and plenty of water.[2][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or physician immediately.[3]
Fire Response
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[2][5]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][5]
-
Hazardous Combustion Products : During a fire, toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas, may be emitted.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. pogo.ca [pogo.ca]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. oncolink.org [oncolink.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
